Atglistatin
Description
inhibits adipose triglyceride lipase; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3-[4-(dimethylamino)phenyl]phenyl]-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-19(2)16-10-8-13(9-11-16)14-6-5-7-15(12-14)18-17(21)20(3)4/h5-12H,1-4H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOPBSAJHCUSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1469924-27-3 | |
| Record name | 1469924-27-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Atglistatin
Introduction
Adipose Triglyceride Lipase (ATGL) is the rate-limiting enzyme responsible for the initial step of intracellular triacylglycerol (TG) hydrolysis, a process known as lipolysis.[1] This process mobilizes fatty acids (FAs) from cellular TG stores, which serve as crucial energy substrates and signaling molecules.[2] Dysregulation of FA metabolism, often characterized by elevated circulating FA levels, is intrinsically linked to the pathogenesis of metabolic disorders, including insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3][4] Consequently, ATGL has emerged as a significant therapeutic target.[1] Atglistatin is a potent and selective small-molecule inhibitor of murine ATGL, developed through structure-activity relationship (SAR) studies, that has become an invaluable tool for validating ATGL as a drug target in preclinical models.[3][5] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound exerts its effect through the direct and selective inhibition of Adipose Triglyceride Lipase (ATGL). It functions as a highly potent inhibitor of murine ATGL, but notably fails to inhibit the human ortholog, making it a species-selective compound.[6][7]
Competitive Inhibition
Kinetic studies are fundamental to elucidating the nature of enzyme inhibition. For this compound, this was investigated by measuring ATGL activity across varying concentrations of both the substrate (triolein) and the inhibitor.
Lineweaver-Burk analysis of the results revealed an increase in the Michaelis constant (Km) with unchanged maximum velocity (Vmax), a characteristic hallmark of a competitive inhibition mechanism.[2] This indicates that this compound directly competes with the triglyceride substrate for binding to the active site of the ATGL enzyme.[2][8] A Ki value, or inhibition constant, of 355 ± 48 nM has been calculated, quantifying its high affinity for the enzyme.[2][9]
Selectivity
This compound demonstrates high selectivity for ATGL over other key metabolic lipases, such as hormone-sensitive lipase (HSL).[6] In studies using white adipose tissue (WAT) lysates from wild-type mice, this compound inhibited up to 78% of the total TG hydrolase activity.[2][10] The residual activity is largely attributed to HSL. When this compound was used in combination with a specific HSL inhibitor (Hi 76-0079), an almost complete inhibition of TG hydrolase activity (~95%) was observed, confirming that the majority of non-ATGL activity is from HSL.[2][9]
Interaction with ATGL Co-regulators
The activity of ATGL is modulated by co-activator and co-repressor proteins. The primary co-activator is Comparative Gene Identification-58 (CGI-58), which can increase ATGL activity up to 20-fold.[11][12] Conversely, G0/G1 switch gene 2 (G0S2) is an endogenous inhibitor of ATGL.[13][14] Crucially, immunoprecipitation experiments have shown that this compound does not interfere with the interaction between ATGL and its co-activator CGI-58.[2] Furthermore, this compound inhibits ATGL both in the presence and absence of CGI-58, suggesting it binds directly to the enzyme at a site distinct from the CGI-58 interaction domain.[2][11]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo experiments. The data below is summarized for murine models, where the inhibitor is active.
Table 1: In Vitro Inhibition Data for this compound
| Parameter | Value | System | Source(s) |
| IC₅₀ | 0.7 µM | Cell-free assay (recombinant murine ATGL) | [6][9][10] |
| Kᵢ | 355 ± 48 nM | Murine ATGL | [2][9] |
| Mechanism | Competitive | Murine ATGL | [2] |
| Max Inhibition (TG Hydrolase) | ~78% | Wild-type mouse WAT lysates | [2][10] |
| Max Inhibition (with HSLi) | ~95% | Wild-type mouse WAT lysates | [2][10] |
| FA Release Reduction | Up to 72% | Forskolin-stimulated WAT organ cultures | [2] |
| Glycerol Release Reduction | Up to 62% | Forskolin-stimulated WAT organ cultures | [2] |
| Cytotoxicity | None observed up to 50 µM | Cell and organ cultures | [6][15] |
Table 2: In Vivo Efficacy of this compound in Mice
| Parameter | Max Reduction | Administration | Time Point | Source(s) |
| Plasma Fatty Acids (FA) | ~50% | Oral gavage (200 µmol/kg) | 8 hours post-treatment | [2][10] |
| Plasma Glycerol | ~62% | Oral gavage (200 µmol/kg) | 8 hours post-treatment | [2][10] |
| Plasma Triglycerides (TG) | ~43% | Oral gavage | Not specified | [6][10][15] |
Signaling Pathway and Experimental Workflows
Lipolysis Signaling Pathway
The canonical lipolysis pathway in an adipocyte involves the sequential hydrolysis of triglycerides. This compound's point of intervention is the critical first step catalyzed by ATGL.
Caption: this compound competitively inhibits ATGL, the first step in lipolysis.
Experimental Workflow: In Vitro ATGL Activity Assay
This workflow outlines the key steps for determining ATGL's enzymatic activity and its inhibition by compounds like this compound using a radiometric substrate.
Caption: Radiometric assay workflow to measure ATGL activity and inhibition.
Experimental Workflow: Cell-Based Lipolysis Assay
This workflow details the process of measuring the impact of this compound on lipolysis in a cellular context, such as in differentiated adipocytes.
Caption: Workflow for assessing this compound's effect on cellular lipolysis.
Detailed Experimental Protocols
Protocol 1: In Vitro ATGL TG Hydrolase Activity Assay (Radiometric)
This protocol is adapted from methodologies used to characterize this compound's direct enzymatic inhibition.[2][15]
-
Lysate Preparation: Prepare lysates from E. coli overexpressing murine ATGL and CGI-58, or from wild-type mouse white adipose tissue (WAT). Homogenize tissue in a suitable buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 1 mM DTT, pH 7.0) and centrifuge to obtain a fat-free infranatant. Determine protein concentration using a standard method (e.g., BCA or Bradford assay).[2]
-
Substrate Preparation: Prepare a substrate mixture containing radiolabeled [9,10-³H(N)]-triolein, emulsified in a buffer (e.g., Buffer A: 0.1 M potassium phosphate, pH 7.0) with phosphatidylcholine/phosphatidylinositol.
-
Inhibitor Preparation: Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions in DMSO to achieve the desired final concentrations in the assay. Use DMSO alone as a negative control.
-
Assay Reaction:
-
In a reaction tube, combine 100 µL of lysate (containing a defined amount of protein) with the desired concentration of this compound or DMSO control.
-
Pre-incubate for 30 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding 100 µL of the radiolabeled substrate mixture.
-
Incubate the reaction in a 37°C water bath for 60 minutes with shaking.[2]
-
-
Extraction of Fatty Acids:
-
Quantification:
-
Collect an aliquot from the upper aqueous phase, which contains the liberated ³H-labeled fatty acids.
-
Add the aliquot to a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the specific activity (e.g., in nmol FA/hr/mg protein). Determine the percent inhibition relative to the DMSO control for each this compound concentration and calculate the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cell-Based Lipolysis Assay in 3T3-L1 Adipocytes
This protocol outlines the measurement of fatty acid and glycerol release from adipocytes, a key functional readout of lipolysis inhibition.[2][16]
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation into mature adipocytes using a standard cocktail (e.g., containing dexamethasone, IBMX, and insulin) for several days until lipid droplets are prominent.
-
Inhibitor Treatment:
-
Wash the differentiated 3T3-L1 adipocytes with Krebs-Ringer bicarbonate buffer (KRBB) containing 2% fatty acid-free BSA.
-
Pre-incubate the cells for 2 hours in KRBB-BSA with various concentrations of this compound (dissolved in DMSO) or DMSO vehicle control.
-
-
Lipolysis Stimulation:
-
Remove the pre-incubation medium.
-
Add fresh KRBB-BSA containing the same concentrations of this compound/DMSO, plus a lipolytic stimulus such as 10 µM Forskolin or 10 µM Isoproterenol to activate adenylyl cyclase and stimulate lipolysis.[2][16] A non-stimulated control (basal lipolysis) should also be included.
-
-
Sample Collection: Incubate the cells at 37°C in a 5% CO₂ incubator for 1-3 hours. After incubation, collect the culture medium (supernatant) for analysis.
-
Quantification of FA and Glycerol:
-
Determine the concentration of non-esterified fatty acids (NEFA) and glycerol in the collected medium using commercially available colorimetric assay kits.
-
-
Data Normalization and Analysis:
-
After collecting the medium, lyse the cells remaining in the wells to determine the total protein content for each well.
-
Normalize the measured FA and glycerol concentrations to the total protein content.
-
Calculate the percent reduction in FA and glycerol release for each this compound concentration compared to the stimulated vehicle control.
-
Protocol 3: In Vivo Efficacy Study in Mice
This protocol describes a typical in vivo experiment to assess the systemic effects of this compound on plasma lipids.[2][10]
-
Animal Handling: Use wild-type mice (e.g., C57Bl/6J). Acclimate the animals and fast them overnight (e.g., 12-16 hours) before the experiment to induce a lipolytic state.
-
Compound Administration:
-
Blood and Tissue Collection:
-
At specific time points after administration (e.g., 4, 8, and 12 hours), collect blood samples from the mice via a suitable method (e.g., retro-orbital sinus).[2]
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
At the end of the time course, euthanize the animals and collect tissues of interest (e.g., liver, WAT, heart) for analysis of TG content or inhibitor distribution.
-
-
Plasma Parameter Analysis:
-
Use commercial enzymatic kits to measure the concentrations of fatty acids, glycerol, and triglycerides in the collected plasma samples.
-
-
Data Analysis:
-
Compare the plasma parameters between the this compound-treated group and the vehicle-treated control group at each time point.
-
Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of any observed differences.[2] Calculate the percentage reduction in plasma analytes.
-
References
- 1. New this compound closely related analogues: Synthesis and structure-activity relationship towards adipose triglyceride lipase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies for the development of inhibitors of murine adipose triglyceride lipase (ATGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Structure-activity relationship studies for the development of inhibitors of murine adipose triglyceride lipase (ATGL). (CHEMBL4725289) - ChEMBL [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Peptide Derived from G0/G1 Switch Gene 2 Acts as Noncompetitive Inhibitor of Adipose Triglyceride Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential control of ATGL-mediated lipid droplet degradation by CGI-58 and G0S2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Adipose triglyceride lipase activity regulates cancer cell proliferation via AMP-kinase and mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Pharmacological inhibition of adipose tissue adipose triglyceride lipase by this compound prevents catecholamine-induced myocardial damage - PMC [pmc.ncbi.nlm.nih.gov]
Atglistatin's Role in Lipolysis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipolysis, the catabolism of triacylglycerols (TGs) stored in lipid droplets, is a fundamental process in energy homeostasis. The rate-limiting step of this cascade is catalyzed by adipose triglyceride lipase (ATGL). Dysregulation of lipolysis is implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Atglistatin has emerged as a potent and selective small-molecule inhibitor of ATGL, making it an invaluable tool for studying the physiological roles of ATGL and a promising lead compound for therapeutic development. This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and the signaling pathways it modulates.
Core Concepts: The Central Role of ATGL in Lipolysis
Intracellular lipolysis is a three-step process that sequentially hydrolyzes TGs into glycerol and free fatty acids (FFAs).
-
ATGL: Initiates lipolysis by hydrolyzing TGs to diacylglycerols (DGs) and one FFA.[1] This is the rate-limiting step and the primary target of this compound.
-
Hormone-Sensitive Lipase (HSL): Hydrolyzes DGs to monoacylglycerols (MGs) and one FFA.
-
Monoglyceride Lipase (MGL): Completes the process by breaking down MGs into glycerol and the final FFA.
The activity of ATGL is tightly regulated by the co-activator Comparative Gene Identification-58 (CGI-58) and the inhibitor G0/G1 switch gene 2 (G0S2).
This compound: Mechanism and Specificity
This compound is a competitive inhibitor of ATGL.[2] Lineweaver-Burk analysis has shown that this compound increases the apparent Km of ATGL for its substrate without affecting the Vmax, which is characteristic of competitive inhibition.[2] It is highly selective for ATGL, showing little to no inhibitory activity against other key metabolic lipases such as HSL, MGL, pancreatic lipase, and lipoprotein lipase.[1][3]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the efficacy and effects of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Enzyme Source | Notes | Reference(s) |
| IC50 | 0.7 µM | Recombinant murine ATGL | - | [2][4][5][6] |
| Ki | 355 ± 48 nM | Recombinant murine ATGL | Competitive inhibition | [1][3] |
Table 2: In Vitro Effects of this compound on Lipolysis
| Experimental System | Parameter Measured | Inhibition | This compound Concentration | Reference(s) |
| Wild-type mouse WAT lysates | TG hydrolase activity | Up to 78% | Dose-dependent | [4][5] |
| Wild-type mouse WAT organ cultures (basal) | Fatty acid release | Up to 64% | Dose-dependent | [1] |
| Glycerol release | Up to 43% | Dose-dependent | [1] | |
| Wild-type mouse WAT organ cultures (forskolin-stimulated) | Fatty acid release | Up to 72% | Dose-dependent | [1] |
| Glycerol release | Up to 62% | Dose-dependent | [1] | |
| 3T3-L1 adipocytes | Lipolysis | Dose-dependent inhibition | - | [5] |
Table 3: In Vivo Effects of this compound in Mice
| Parameter | Effect | Dosage and Administration | Time Point | Reference(s) |
| Plasma Fatty Acids | Up to 50% decrease | 200 µmol/kg (oral gavage) | 8 hours post-administration | [2][7] |
| Plasma Glycerol | Up to 62% decrease | 200 µmol/kg (oral gavage) | 8 hours post-administration | [2][7] |
| Plasma Triglycerides | ~43% reduction | 200 µmol/kg (oral gavage) | 8 hours post-administration | [2][4] |
Experimental Protocols
In Vitro ATGL Activity Assay (Radiolabeled Substrate)
This protocol is a standard method for determining the enzymatic activity of ATGL and the inhibitory potential of compounds like this compound.
Materials:
-
Lysates from E. coli overexpressing murine ATGL and CGI-58, or tissue lysates (e.g., white adipose tissue).
-
Substrate solution: Radiolabeled [9,10-³H(N)]-triolein.
-
This compound stock solution (in DMSO).
-
DMSO (as vehicle control).
-
Extraction solvent (e.g., a mixture of methanol, chloroform, and water).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare enzyme lysates.
-
Incubate the enzyme lysate with the radiolabeled triolein substrate in a suitable buffer.
-
For inhibition studies, pre-incubate the enzyme lysate with various concentrations of this compound or DMSO for a defined period before adding the substrate.
-
Allow the enzymatic reaction to proceed for a specific time at 37°C.
-
Stop the reaction by adding the extraction solvent.
-
Separate the aqueous and organic phases by centrifugation. The liberated radiolabeled fatty acids will be in the organic phase.
-
Transfer an aliquot of the organic phase to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition by comparing the activity in the presence of this compound to the vehicle control.
In Vivo Inhibition of Lipolysis in Mice
This protocol describes the administration of this compound to mice to assess its effects on systemic lipolysis.
Animal Model:
-
C57Bl/6J mice are commonly used.[2]
This compound Preparation and Administration:
-
Oral Gavage: Dissolve this compound in olive oil.[2] A typical dose is 200 µmol/kg.[2] Administer a volume of 200 µl.[8]
-
Intraperitoneal (IP) Injection: To create a water-soluble form, generate this compound hydrochloride by adding 25% HCl.[8] Dry the inhibitor, buffer the excess HCl with Tris base, and dissolve in PBS containing 0.25% Cremophor® EL (pH 7.1).[8] A typical dose is around 400 µmol/kg.[1]
Procedure:
-
Fast mice overnight to stimulate lipolysis.
-
Administer this compound via oral gavage or IP injection. Administer the vehicle (e.g., olive oil) to the control group.
-
At various time points after administration (e.g., 4, 8, and 12 hours), collect blood samples (e.g., via retro-orbital bleeding).[2]
-
Separate plasma and measure the concentrations of free fatty acids and glycerol using commercially available kits.
-
Tissues can also be collected to measure tissue triglyceride levels and this compound distribution.[2]
Lipolysis Assay in 3T3-L1 Adipocytes
This cell-based assay is used to evaluate the effect of this compound on lipolysis in a cellular context.
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
To induce differentiation, treat confluent preadipocytes with a differentiation cocktail containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.[3][9]
-
After 2-3 days, switch to a medium containing only insulin for another 2-3 days.
-
Maintain the differentiated adipocytes in DMEM with 10% FBS. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments after 8-12 days of differentiation.
Lipolysis Assay:
-
Pre-incubate differentiated 3T3-L1 adipocytes with various concentrations of this compound for a specified time (e.g., 8 hours).[9]
-
Induce lipolysis by treating the cells with a β-adrenergic agonist such as isoproterenol or CL 316 ,243 for 1-2 hours.[9]
-
Collect the culture medium.
-
Measure the concentration of glycerol and free fatty acids released into the medium using commercial assay kits.
-
Normalize the results to the total protein content of the cells in each well.
Ex Vivo Lipolysis Assay in Adipose Tissue Explants
This protocol allows for the study of lipolysis in a more physiologically relevant context than isolated cells.
Procedure:
-
Surgically remove white adipose tissue (e.g., epididymal fat pads) from mice and wash with PBS.[5]
-
Cut the tissue into small explants (e.g., ~20 mg).[5]
-
Pre-incubate the explants in DMEM containing fatty acid-free BSA.[5]
-
Incubate the explants with or without a lipolytic stimulus (e.g., isoproterenol or forskolin) in the presence of various concentrations of this compound or vehicle control for a defined period (e.g., 2 hours).[5]
-
Collect the incubation medium.
-
Measure the concentration of glycerol and free fatty acids released into the medium.
Mandatory Visualizations
Signaling Pathway of Lipolysis and this compound Inhibition
Caption: Signaling cascade of hormone-stimulated lipolysis and the inhibitory action of this compound on ATGL.
Experimental Workflow for this compound Activity Assessment
Caption: General experimental workflow for evaluating the inhibitory activity of this compound.
References
- 1. Ex vivo Analysis of Lipolysis in Human Subcutaneous Adipose Tissue Explants [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Adipose Triglyceride Lipase Regulation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 5. Ex vivo lipolysis assay in adipose tissue explants. [bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for assessing ex vivo lipolysis of murine adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Atglistatin: A Technical Guide for Studying Fatty Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of Atglistatin, a selective inhibitor of Adipose Triglyceride Lipase (ATGL), and its application in the study of fatty acid metabolism. It covers its mechanism of action, quantitative efficacy, and detailed protocols for its use in both in vitro and in vivo research settings.
Introduction to this compound
Adipose Triglyceride Lipase (ATGL), also known as patatin-like phospholipase domain-containing protein 2 (PNPLA2), is the rate-limiting enzyme responsible for the initial step of triacylglycerol (TG) hydrolysis within cellular lipid stores[1][2][3]. This process, known as lipolysis, mobilizes fatty acids (FAs) that serve as crucial energy substrates and signaling molecules[3]. Dysregulated fatty acid metabolism is closely associated with various metabolic disorders, including obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD)[1][2][4].
This compound is a potent, selective, and competitive small-molecule inhibitor of murine ATGL[1][5]. It serves as a critical tool compound for investigating the pathophysiological roles of ATGL and the therapeutic potential of its inhibition[1][5]. By reducing the mobilization of fatty acids from adipose tissue, this compound allows for detailed studies into the consequences of decreased plasma FA levels on systemic metabolism[1][4].
Mechanism of Action and Selectivity
This compound functions as a competitive inhibitor of ATGL, with kinetic analysis revealing a Ki value of approximately 355 ± 48 nmol/l[1]. It targets the enzymatically active patatin-like domain of the enzyme[6]. A key feature of this compound is its high selectivity for ATGL over other key metabolic lipases, including hormone-sensitive lipase (HSL), monoglyceride lipase (MGL), pancreatic lipase, and lipoprotein lipase[1]. However, it is crucial to note that this compound exhibits significant species selectivity; it is a potent inhibitor of murine ATGL but is largely ineffective against human ATGL[6][7][8].
The process of lipolysis and the specific inhibitory action of this compound are illustrated in the pathway below.
Caption: The canonical lipolysis pathway showing the sequential hydrolysis of triacylglycerols. This compound specifically inhibits the first, rate-limiting step catalyzed by ATGL.
When used in combination with an HSL inhibitor (like Hi 76-0079), this compound can achieve an almost complete blockade (~95%) of TG hydrolase activity in murine white adipose tissue (WAT) lysates[9][10]. This demonstrates that the majority of TG breakdown is mediated by ATGL and HSL[2][9].
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative parameters of this compound's inhibitory activity from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | System | Reference |
|---|---|---|---|
| IC₅₀ | 0.7 µM | Lysates from E. coli overexpressing murine ATGL | [2][5][9][10][11] |
| Kᵢ | 355 ± 48 nM | Murine ATGL (competitive inhibition) | [1][10] |
| Cytotoxicity | No toxicity observed up to 50 µM | Various cell lines | [1][5][11][12] |
| Inhibition of WAT TG Hydrolase Activity | Up to 78% | Wild-type mouse WAT lysates | [1][5][9] |
| Inhibition of FA release (basal) | Up to 64% | Mouse WAT organ cultures | [1] |
| Inhibition of FA release (forskolin-stimulated) | Up to 72% | Mouse WAT organ cultures |[1] |
Table 2: In Vivo Efficacy of this compound in Mice
| Parameter | Dose / Administration | Effect | Reference |
|---|---|---|---|
| Plasma Fatty Acids | Oral gavage | Dose-dependent decrease up to 50% | [1][11] |
| Plasma Glycerol | Oral gavage | Dose-dependent decrease up to 62% | [1][10][11] |
| Plasma Triglycerides | Oral gavage | Reduction of ~43% | [9][10][11][12] |
| Dosing (Oral) | 1.4 mg/mouse or 2 mmol/kg diet | Significant reduction in lipolysis | [11][12][13] |
| Dosing (Intraperitoneal) | ~200-400 µmol/kg | Dose and time-dependent inhibition of lipolysis | [5][11][12] |
| Tissue Distribution | Oral gavage | Primarily accumulates in liver and adipose tissue |[1][11][12] |
Table 3: Species Selectivity of this compound
| Species | Effect on ATGL Activity | Reference |
|---|---|---|
| Mouse | Potent inhibition (~95% at 200 µM) | [8] |
| Human | Negligible inhibition (~10% at 200 µM) | [8] |
| Rat, Goat, Pig, Dog, Marmoset | No substantial effect | [6][14] |
| Rhesus Monkey | No substantial effect |[6][14] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The workflow diagram below outlines a typical experimental approach.
Caption: A generalized workflow for studying fatty acid metabolism using this compound in both in vitro and in vivo models.
4.1. Protocol: In Vitro TG Hydrolase Activity Assay
This assay directly measures the enzymatic activity of ATGL in the presence of this compound.
-
Preparation of Substrate:
-
Prepare a substrate mixture containing radiolabeled [9,10-3H(N)]-triolein.
-
Emulsify the substrate in a buffer (e.g., potassium phosphate buffer) with phosphatidylcholine/phosphatidylinositol.
-
-
Enzyme Source:
-
Inhibition Reaction:
-
Extraction and Quantification:
-
Terminate the reaction by adding 3.25 ml of a methanol/chloroform/heptane mixture (10:9:7) and 1 ml of 0.1 M potassium carbonate/boric acid (pH 10.5) to partition the phases[1].
-
Vortex and centrifuge to separate the phases.
-
The liberated radiolabeled fatty acids will be in the upper aqueous phase.
-
Quantify the radioactivity in an aliquot of the upper phase using liquid scintillation counting[1][11][12].
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the inhibition curve to determine the IC₅₀ value.
-
4.2. Protocol: Lipolysis in 3T3-L1 Adipocytes
This cell-based assay assesses the effect of this compound on lipolysis in a physiologically relevant context.
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation using a standard cocktail (e.g., containing isobutylmethylxanthine, dexamethasone, and insulin).
-
Maintain the cells in culture for 8-10 days to allow for full differentiation into mature adipocytes.
-
-
This compound Pre-incubation:
-
On the day of the experiment, pre-incubate the differentiated 3T3-L1 cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) in serum-free DMEM for 2 hours[1]. Include a DMSO vehicle control.
-
-
Stimulation of Lipolysis:
-
After pre-incubation, replace the medium with fresh DMEM containing 2% fatty acid-free BSA, the corresponding concentration of this compound, and a lipolytic agonist like 20 µM forskolin (to stimulate adenylyl cyclase)[1].
-
Incubate for 1 hour to stimulate the release of fatty acids and glycerol.
-
-
Sample Collection and Analysis:
-
Collect the incubation medium.
-
Measure the concentration of free fatty acids and glycerol in the medium using commercial colorimetric assay kits[1].
-
-
Data Analysis:
-
Normalize the release of FAs and glycerol to total cell protein content.
-
Determine the dose-dependent effect of this compound on both basal and forskolin-stimulated lipolysis.
-
4.3. Protocol: In Vivo Inhibition of Lipolysis in Mice
This protocol describes how to assess the systemic effects of this compound in an animal model.
-
Animal Model:
-
This compound Administration:
-
Oral Gavage: Dissolve this compound in an appropriate vehicle like olive oil. Administer a single dose (e.g., 1.4 mg/mouse) via oral gavage[1][5][11].
-
Intraperitoneal (IP) Injection: For a water-soluble formulation, generate this compound hydrochloride. Dissolve in PBS for IP injection at a dose of ~200-400 µmol/kg[5][12].
-
-
Time Course and Sample Collection:
-
Collect blood samples via tail vein or cardiac puncture at various time points after administration (e.g., 2, 4, 8, 12 hours) to assess the duration of the effect[1].
-
At the endpoint, euthanize the animals and collect plasma and tissues (WAT, liver, heart, muscle) for analysis.
-
-
Biochemical Analysis:
-
Use commercial kits to measure plasma levels of free fatty acids, glycerol, and triglycerides.
-
Analyze tissue samples for triglyceride content to assess ectopic lipid accumulation.
-
Summary and Conclusion
This compound is an invaluable pharmacological tool for the specific inhibition of murine ATGL. Its high selectivity and proven efficacy in vitro and in vivo make it ideal for elucidating the role of ATGL-mediated lipolysis in energy homeostasis and metabolic disease[1]. Researchers can use this compound to study how reducing fatty acid mobilization from adipose tissue impacts insulin sensitivity, hepatic steatosis, and cardiac metabolism in mouse models[4][8][13].
The primary limitation of this compound is its lack of activity against human ATGL, precluding its direct use in studies involving human cells or as a direct therapeutic candidate for humans[8]. Despite this, it remains the gold standard for pharmacological studies of ATGL function in murine systems, providing crucial insights that can guide the development of future human-specific ATGL inhibitors.
References
- 1. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Of mice and men: The physiological role of adipose triglyceride lipase (ATGL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice | CiNii Research [cir.nii.ac.jp]
- 5. xcessbio.com [xcessbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measurement of lipase activities in the presence of different inhibitors [bio-protocol.org]
- 8. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Pharmacological inhibition of adipose tissue adipose triglyceride lipase by this compound prevents catecholamine-induced myocardial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Effects of Atglistatin In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physiological effects of Atglistatin, a selective inhibitor of adipose triglyceride lipase (ATGL), demonstrated in in vivo studies. The document focuses on its mechanism of action, experimental validation, and therapeutic potential in metabolic and cardiovascular diseases.
Core Mechanism of Action
This compound is a competitive small-molecule inhibitor of murine ATGL, the rate-limiting enzyme in the hydrolysis of triglycerides (TGs) stored in cellular lipid droplets.[1] Its primary in vivo effect is the potent and selective inhibition of lipolysis, predominantly in white adipose tissue (WAT) and the liver.[2][3] This targeted action reduces the mobilization of fatty acids (FAs) and glycerol from TG stores into the circulation.[1] Notably, long-term administration of this compound in mice does not lead to the severe cardiac steatosis and cardiomyopathy observed with genetic ATGL deletion, as it does not significantly inhibit cardiac ATGL activity.[3][4][5] This tissue selectivity makes it a valuable tool for studying the metabolic consequences of reduced adipose tissue lipolysis and a promising therapeutic candidate.
Key Physiological Effects
Effects on Lipid Metabolism and Obesity
In vivo studies in mice have consistently demonstrated this compound's ability to modulate lipid homeostasis. Oral administration leads to a dose- and time-dependent decrease in plasma FA and glycerol levels.[1] In mouse models of high-fat diet (HFD)-induced obesity, chronic treatment with this compound effectively reduces weight gain, primarily by decreasing fat mass while preserving lean mass.[3][5] It also significantly ameliorates hepatosteatosis (fatty liver) by reducing hepatic acylglycerol content.[3][5]
Improvement of Glucose Homeostasis and Insulin Sensitivity
By lowering circulating FAs, this compound mitigates a key contributor to insulin resistance.[3][6] In HFD-fed mice, this compound treatment improves glucose tolerance and enhances insulin sensitivity, as evidenced by reduced plasma glucose and insulin levels and improved performance in glucose and insulin tolerance tests.[3]
Cardioprotective Effects
A significant body of research highlights the cardioprotective effects of this compound, which are largely attributed to its actions in adipose tissue rather than a direct effect on the heart.[4][7]
-
Catecholamine-Induced Cardiac Damage: In a mouse model of heart failure characterized by β-adrenergic overactivation (induced by isoproterenol), this compound prevents myocardial injury.[4][7] It achieves this by inhibiting excessive FA release from adipose tissue, which in turn reduces cardiac fibrosis and apoptosis.[4][7]
-
Myocardial Infarction: Prophylactic treatment with this compound in a mouse model of myocardial infarction resulted in significantly improved systolic pump function and enhanced performance of the remote, non-infarcted myocardium.[8][9]
-
Pressure Overload-Induced Heart Failure: this compound has been shown to prevent the functional decline in heart failure induced by transverse aortic constriction (TAC).[10][11]
Quantitative Data from In Vivo Studies
The following tables summarize the key quantitative findings from seminal in vivo studies on this compound.
Table 1: Effects of this compound on Plasma Lipids and Body Weight in High-Fat Diet (HFD) Fed Mice
| Parameter | Model | Treatment Details | Results | Reference |
| Plasma Fatty Acids | C57Bl/6J mice on HFD for 50 days, then re-fed HFD with this compound for 2h | 2 mmol/kg this compound in diet | ↓ 47% vs. control | [3] |
| Body Weight Change | C57Bl/6J mice on HFD for 50 days, then HFD with this compound for 50 days | 2 mmol/kg this compound in diet | -1.4 g (this compound) vs. +5.3 g (control) | [3] |
| Fat Mass Change | C57Bl/6J mice on HFD for 50 days, then HFD with this compound for 50 days | 2 mmol/kg this compound in diet | -1.3 g (this compound) vs. +5.1 g (control) | [3] |
| Hepatic Acylglycerols | C57Bl/6J mice on HFD with this compound for 140 days | 2 mmol/kg this compound in diet | ↓ 75% vs. control | [3] |
| Plasma Triglycerides | Fasted C57Bl/6J mice, 8h post-gavage | 200 µmol/kg this compound by oral gavage | ↓ ~43% vs. control | [1][2] |
| Plasma Fatty Acids | Fasted C57Bl/6J mice, 8h post-gavage | 200 µmol/kg this compound by oral gavage | ↓ ~50% vs. control | [1] |
| Plasma Glycerol | Fasted C57Bl/6J mice, 8h post-gavage | 200 µmol/kg this compound by oral gavage | ↓ ~62% vs. control | [1] |
Table 2: Cardioprotective Effects of this compound in Isoproterenol (ISO)-Induced Cardiac Damage Model
| Parameter | Model | Treatment Details | Results | Reference |
| Global Longitudinal Strain | Male 129/Sv mice treated with ISO | 2 mmol/kg this compound in diet, 5 days prior and during ISO treatment | Significantly improved vs. ISO control | [4][7] |
| Subendocardial Fibrosis | Male 129/Sv mice treated with ISO | 2 mmol/kg this compound in diet | Dramatically reduced vs. ISO control | [4][7] |
| Pro-apoptotic Gene Expression | Male 129/Sv mice treated with ISO | 2 mmol/kg this compound in diet | Dramatically reduced vs. ISO control | [4][7] |
| Adipocytic Fatty Acid Secretion (Palmitic, Palmitoleic, Oleic acid) | 3T3-L1 adipocytes stimulated with ISO | 40 µM this compound | Significantly blocked vs. ISO control | [4] |
Table 3: Effects of this compound on Glucose Homeostasis in HFD-Fed Mice
| Parameter | Model | Treatment Details | Results | Reference |
| Plasma Glucose | C57Bl/6J mice on HFD with this compound for 50 days (5h fasted) | 2 mmol/kg this compound in diet | ↓ 10% vs. control | [3] |
| Plasma Insulin | C57Bl/6J mice on HFD with this compound for 50 days (5h fasted) | 2 mmol/kg this compound in diet | ↓ 71% vs. control | [3] |
| Glucose Clearance (GTT) | C57Bl/6J mice on HFD with this compound for 30 days | 2 mmol/kg this compound in diet | ↑ 23% (reduced AUC) vs. control | [3] |
| Insulin Sensitivity (ITT) | C57Bl/6J mice on HFD with this compound for 30 days | 2 mmol/kg this compound in diet | ↑ 30% (reduced AUC) vs. control | [3] |
Signaling Pathways and Experimental Workflows
The physiological effects of this compound are rooted in its ability to modulate specific signaling cascades. The following diagrams illustrate these pathways and a typical experimental workflow.
Caption: this compound's mechanism of action in cardioprotection.
Caption: General experimental workflow for in vivo this compound studies.
Detailed Experimental Protocols
This section outlines the common methodologies employed in key in vivo studies of this compound.
Animal Models and Husbandry
-
Strains: Male C57Bl/6J mice are commonly used for studies on HFD-induced obesity and metabolic syndrome.[3][5] Male 129/Sv mice have been utilized in models of catecholamine-induced cardiac damage.[4][7]
-
Housing: Animals are typically housed under standard conditions (22-25°C, 12h or 14h light/10h dark cycle) with ad libitum access to food and water, unless fasting is required for specific procedures.[3][12]
This compound Administration
-
Dietary Admixture: For chronic studies, this compound is mixed with powdered chow or HFD at a concentration of 2 mmol/kg of diet .[3][4][7] Pellets are provided at regular intervals (e.g., every 2-3 days).[12] Control animals receive the same diet without the inhibitor. Pair-feeding protocols are often employed to ensure equal food intake between groups.[3][4]
-
Oral Gavage: For acute or dose-response studies, this compound is dissolved in a vehicle like olive oil and administered via oral gavage. A common dosage is 200 µmol/kg body weight .[1]
Induction of Pathological States
-
High-Fat Diet (HFD)-Induced Obesity: Mice are fed a diet where 45-60% of kilocalories are derived from fat for a period of several weeks (e.g., 50 days to 15 weeks) to induce obesity, insulin resistance, and hepatosteatosis.[3][4]
-
Catecholamine-Induced Cardiac Damage: Male 129/Sv mice receive repeated subcutaneous injections of isoproterenol (ISO), a β-adrenergic agonist, typically at a dose of 25 mg/kg body weight/day for several consecutive days.[4][7]
Key In Vivo Analyses
-
Metabolic Analysis:
-
Plasma Parameters: Blood is collected (e.g., retro-orbitally or via tail vein) to measure plasma levels of non-esterified fatty acids (NEFA), glycerol, triglycerides, glucose, and insulin using commercial kits.[1][3][4]
-
Glucose and Insulin Tolerance Tests (GTT/ITT): After a period of fasting (e.g., 4-5 hours), mice are intraperitoneally (i.p.) injected with glucose (e.g., 1.5 g/kg) for a GTT or insulin (e.g., 0.5 IU/kg) for an ITT. Blood glucose is measured at baseline and several time points post-injection.[3]
-
-
Cardiac Function Analysis (Echocardiography):
-
Procedure: Mice are anesthetized (e.g., with 1-1.5% isoflurane) to maintain a stable heart rate. A high-frequency ultrasound system (e.g., Vevo 3100) with a linear transducer is used to acquire B-mode and M-mode images from parasternal long-axis and short-axis views.[4][12]
-
Parameters: Key functional parameters such as Ejection Fraction (EF), Fractional Shortening (FS), left ventricular dimensions, and myocardial strain (e.g., global longitudinal strain) are analyzed using specialized software.[4][7]
-
-
Histological Analysis:
-
Tissue Preparation: Hearts are harvested, fixed in formalin, and embedded in paraffin.
-
Staining: Sections are stained with Picrosirius Red to visualize and quantify collagen deposition as a measure of fibrosis.[4] Hematoxylin and Eosin (H&E) staining is used for general morphology.
-
-
Lipolysis Assays (Ex Vivo):
-
Procedure: White adipose tissue (e.g., gonadal WAT) is explanted and incubated in DMEM with 2% FA-free BSA. Lipolysis is stimulated with agents like forskolin or isoproterenol in the presence or absence of this compound.[1][4]
-
Measurement: The release of NEFA and glycerol into the medium is quantified using commercial kits to determine the rate of lipolysis.[4]
-
Conclusion for Drug Development Professionals
The in vivo data on this compound provide a strong rationale for targeting adipose tissue ATGL as a therapeutic strategy for metabolic and cardiovascular diseases. The key takeaways are:
-
Efficacy: this compound demonstrates clear efficacy in improving dyslipidemia, insulin resistance, obesity, and NAFLD in preclinical models.
-
Cardioprotective Potential: The indirect, adipose-mediated cardioprotective effects are a significant finding, suggesting a novel therapeutic axis for heart failure.
-
Favorable Safety Profile: The lack of significant cardiac TG accumulation and dysfunction with pharmacological inhibition, as opposed to genetic deletion, is a critical advantage, suggesting a wider therapeutic window.
Future drug development efforts could focus on developing human-specific ATGL inhibitors with similar tissue selectivity and pharmacokinetic profiles to this compound. This technical guide serves as a foundational resource for designing and interpreting further preclinical and translational studies in this promising area.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. MicroRNA-21 abrogates palmitate-induced cardiomyocyte apoptosis through caspase-3/NF-κB signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A metabolic role for mitochondria in palmitate-induced cardiac myocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Pharmacological inhibition of adipose tissue adipose triglyceride lipase by this compound prevents catecholamine-induced myocardial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective switch to treat obesity [tugraz.at]
- 7. ahajournals.org [ahajournals.org]
- 8. The role of CD36 in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD36 actions in the Heart: lipids, calcium, inflammation, repair and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduced ATGL-mediated lipolysis attenuates β-adrenergic-induced AMPK signaling, but not the induction of PKA-targeted genes, in adipocytes and adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Atglistatin: A Deep Dive into its Impact on Triglyceride Mobilization
A Technical Guide for Researchers and Drug Development Professionals
Atglistatin has emerged as a critical tool for researchers studying lipid metabolism, offering a specific and potent means to investigate the intricate processes of triglyceride mobilization. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on lipolysis, and detailed experimental protocols for its application. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to effectively utilize this compound in their studies.
Core Mechanism of Action: Competitive Inhibition of Adipose Triglyceride Lipase (ATGL)
Triglyceride mobilization, or lipolysis, is a fundamental metabolic process initiated by the enzymatic activity of adipose triglyceride lipase (ATGL). ATGL catalyzes the first and rate-limiting step in the hydrolysis of triglycerides stored within intracellular lipid droplets, breaking them down into diacylglycerols and free fatty acids.[1][2][3] This process is critical for maintaining energy homeostasis.
This compound functions as a highly potent and selective inhibitor of murine ATGL.[4][5][6] Kinetic studies have revealed that this compound acts as a competitive inhibitor of ATGL, meaning it binds to the active site of the enzyme, thereby preventing the substrate (triglycerides) from binding.[1] This competitive inhibition effectively blocks the initiation of triglyceride breakdown.[1] this compound demonstrates high selectivity for ATGL, with minimal inhibitory effects on other key metabolic lipases such as hormone-sensitive lipase (HSL), monoglyceride lipase (MGL), pancreatic lipase, and lipoprotein lipase.[1]
Quantitative Impact of this compound on Lipolysis
The inhibitory effect of this compound on triglyceride mobilization has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy across different experimental models.
| Parameter | Value | Species/Model | Reference |
| IC₅₀ | 0.7 µM | Murine ATGL (cell-free assay) | [4][5][6][7] |
| Kᵢ | 355 ± 48 nM | Murine ATGL | [1] |
| Cytotoxicity | Virtually no toxicity up to 50 µM | AML-12 mouse hepatocytes | [4] |
Table 1: In Vitro Efficacy of this compound
| Parameter | Effect | Model | Reference |
| TG Hydrolase Activity Inhibition (max) | 78% | Wild-type mouse white adipose tissue (WAT) lysates | [1][7] |
| Basal Fatty Acid Release Reduction (max) | 64% | Wild-type mouse WAT organ cultures | [1] |
| Basal Glycerol Release Reduction (max) | 43% | Wild-type mouse WAT organ cultures | [1] |
| Forskolin-Stimulated Fatty Acid Release Reduction (max) | 72% | Wild-type mouse WAT organ cultures | [1] |
| Forskolin-Stimulated Glycerol Release Reduction (max) | 62% | Wild-type mouse WAT organ cultures | [1] |
Table 2: In Vitro Effects of this compound on Lipolysis
| Parameter | Effect | Model | Administration | Reference |
| Plasma Fatty Acid Reduction (max) | 50% | Fasted wild-type C57Bl/6J mice | Oral gavage | [1][4][7] |
| Plasma Glycerol Reduction (max) | 62% | Fasted wild-type C57Bl/6J mice | Oral gavage | [1][4][7] |
| Plasma Triglyceride Reduction | 43% | Fasted wild-type C57Bl/6J mice | Oral gavage | [4][5][7] |
Table 3: In Vivo Effects of this compound on Plasma Lipids
Experimental Protocols
To facilitate the replication and application of research involving this compound, detailed methodologies for key experiments are provided below.
Determination of Triglyceride Hydrolase Activity
This assay quantifies the enzymatic activity of ATGL by measuring the release of radiolabeled fatty acids from a triglyceride substrate.
Materials:
-
Tissue lysates (e.g., from white adipose tissue) or cell lysates containing ATGL
-
Radiolabeled substrate: [9,10-³H(N)]-triolein
-
This compound (dissolved in DMSO)
-
Incubation buffer
-
Methanol/chloroform/heptane solution (10:9:7)
-
Potassium carbonate/boric acid solution (0.1 M, pH 10.5)
-
Liquid scintillation counter
Protocol:
-
Prepare tissue or cell lysates.
-
Incubate the lysates with the radiolabeled triolein substrate in the presence of varying concentrations of this compound or DMSO (as a control).
-
Terminate the reaction by adding the methanol/chloroform/heptane solution.
-
Add the potassium carbonate/boric acid solution to separate the phases.
-
Centrifuge the samples to complete phase separation.
-
Measure the radioactivity in the upper aqueous phase, which contains the liberated radiolabeled fatty acids, using a liquid scintillation counter.
-
Subtract the counts from control incubations (buffer alone) to determine the net fatty acid release.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effects of this compound on cultured cells.
Materials:
-
AML-12 mouse hepatocytes (or other cell line of interest)
-
96-well plates
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution
-
MTT solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in anhydrous isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and culture for 24 hours under standard conditions.
-
Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 2 hours).
-
Replace the medium with fresh medium containing the same concentrations of this compound and incubate for the desired experimental time.
-
Add MTT solution to each well and incubate for 3 hours to allow for the formation of formazan crystals.
-
Add the MTT solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 595 nm using a microplate reader, with a reference wavelength of 690 nm.[4][7]
In Vivo Inhibition of Lipolysis in Mice
This protocol details the procedure for assessing the in vivo efficacy of this compound in reducing plasma lipid levels.
Materials:
-
Wild-type C57Bl/6J mice
-
This compound
-
Vehicle (e.g., olive oil)
-
Oral gavage needles
-
Blood collection supplies
Protocol:
-
Fast the mice overnight.
-
Administer this compound dissolved in the vehicle to the mice via oral gavage.
-
Collect blood samples at various time points after administration (e.g., 4, 8, and 12 hours).
-
Separate the plasma from the blood samples.
-
Determine the concentrations of free fatty acids, glycerol, and triglycerides in the plasma using commercial kits.[1][7]
Visualizing the Impact of this compound
To provide a clearer understanding of the molecular pathways and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New this compound closely related analogues: Synthesis and structure-activity relationship towards adipose triglyceride lipase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Lipase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Competitive Inhibition of Adipose Triglyceride Lipase (ATGL) by Atglistatin
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of Atglistatin, a selective and potent competitive inhibitor of Adipose Triglyceride Lipase (ATGL). It covers the mechanism of inhibition, presents quantitative efficacy data, outlines key experimental protocols, and visualizes the relevant biological and experimental pathways.
Introduction: ATGL and the Role of this compound
Adipose Triglyceride Lipase (ATGL), also known as patatin-like phospholipase domain-containing protein 2 (PNPLA2), is the rate-limiting enzyme responsible for initiating the breakdown of triglycerides (TGs) stored in cellular lipid droplets.[1][2][3] This process, known as lipolysis, mobilizes fatty acids (FAs) to supply energy to various tissues. The first and critical step of lipolysis is the hydrolysis of TGs into diacylglycerols (DGs) and one FA, a reaction catalyzed by ATGL.[3][4] Dysregulation of this pathway is closely associated with metabolic disorders, making ATGL a significant pharmacological target.[1][4]
This compound has been identified as a potent, selective, and competitive small-molecule inhibitor of ATGL.[5] It serves as a crucial chemical tool for studying the physiological and pathophysiological roles of ATGL-mediated lipolysis. Kinetic studies have confirmed its competitive mechanism of action, where it directly competes with the triglyceride substrate for the enzyme's active site.[4][6] Notably, this compound is highly selective for murine ATGL and does not significantly inhibit other key metabolic lipases such as hormone-sensitive lipase (HSL), monoglyceride lipase (MGL), or pancreatic lipase.[4][5] However, it is largely ineffective against human ATGL, highlighting a species-specific activity.[7][8]
Quantitative Data on this compound's Inhibitory Activity
The efficacy of this compound has been quantified across various experimental models, from cell-free enzyme assays to in vivo studies in mice. The following tables summarize these key findings.
Table 1: In Vitro Enzyme Kinetics and Potency
| Parameter | Value | Experimental System | Source(s) |
| IC50 | 0.7 µM | Lysates from E. coli overexpressing murine ATGL | [5][6][9][10] |
| Ki | 355 ± 48 nM | Murine ATGL | [4][6] |
| Inhibition Type | Competitive | Lineweaver-Burk Analysis | [4][6] |
| Cytotoxicity | No significant toxicity up to 50 µM | Various cell lines | [2][6][10] |
Table 2: Inhibition of Lipolysis in Tissue and Cell Cultures
| Parameter | Inhibition/Reduction | Experimental System | Condition | Source(s) |
| TG Hydrolase Activity | Up to 78% | Wild-type mouse White Adipose Tissue (WAT) lysates | - | [4][6][9] |
| TG Hydrolase Activity | ~95% | Wild-type mouse WAT lysates | Combination with HSL inhibitor | [4][6][9] |
| Fatty Acid Release | Up to 72% | Mouse WAT organ cultures | Forskolin-stimulated | [6] |
| Glycerol Release | Up to 62% | Mouse WAT organ cultures | Forskolin-stimulated | [6] |
| Fatty Acid Release | Up to 64% | Mouse WAT organ cultures | Basal | [4] |
| Glycerol Release | Up to 43% | Mouse WAT organ cultures | Basal | [4] |
Table 3: In Vivo Efficacy in Mice
| Parameter | Reduction | Animal Model | Administration | Source(s) |
| Plasma Fatty Acids | Up to 50% | Fasted wild-type C57Bl/6J mice | Oral Gavage | [2][4][10] |
| Plasma Glycerol | Up to 62% | Fasted wild-type C57Bl/6J mice | Oral Gavage | [2][4][10] |
| Plasma Triglycerides | 43% | Fasted wild-type C57Bl/6J mice | Oral Gavage | [2][6][10] |
Signaling Pathways and Mechanisms of Inhibition
Visualizing the pathways involved in lipolysis and the specific mechanism of this compound's action is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these relationships.
Diagram 1: The Canonical Lipolysis Pathway
Caption: The sequential breakdown of triglycerides, highlighting ATGL's initial role and its inhibition by this compound.
Diagram 2: Mechanism of Competitive Inhibition
Caption: this compound competes with the substrate (Triglyceride) for the ATGL active site, preventing product formation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the inhibitory effects of this compound.
In Vitro ATGL TG Hydrolase Activity Assay
This assay directly measures the enzymatic activity of ATGL in cell or tissue lysates using a radiolabeled substrate.
-
Objective: To quantify the rate of triglyceride hydrolysis by ATGL and determine the inhibitory effect of this compound.
-
Materials:
-
Lysates: From E. coli overexpressing murine ATGL and its co-activator CGI-58, or from homogenized mouse white adipose tissue (WAT).[4]
-
This compound: Dissolved in DMSO.
-
Extraction Solution: Methanol/chloroform/heptane mixture.
-
Scintillation Cocktail and Counter.
-
-
Procedure:
-
Lysate Preparation: Prepare tissue or cell lysates containing active ATGL.
-
Reaction Setup: In a microcentrifuge tube, combine the lysate with assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and pre-incubate.
-
Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled triolein substrate. Incubate the mixture (e.g., at 37°C for a specified time).
-
Stop Reaction & Extract Fatty Acids: Terminate the reaction by adding the extraction solution. Vortex vigorously and centrifuge to separate the phases. The released radiolabeled fatty acids will partition into the upper aqueous phase.
-
Quantification: Transfer an aliquot of the upper phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[4][6][10]
-
Data Analysis: Calculate the amount of fatty acid released per unit time and protein amount (e.g., nmol/h/mg). Determine IC50 values by plotting the percent inhibition against the log of this compound concentration.
-
Diagram 3: Workflow for In Vitro TG Hydrolase Assay
Caption: Step-by-step workflow for the radiolabeled in vitro triglyceride hydrolase activity assay.
Lipolysis Assay in Adipose Tissue Organ Cultures
This ex vivo method assesses the effect of this compound on lipolysis in a more physiologically relevant context.
-
Objective: To measure the release of fatty acids and glycerol from adipose tissue explants.
-
Materials:
-
White Adipose Tissue (WAT) from wild-type mice.
-
Culture Medium: DMEM containing 2% fatty acid-free Bovine Serum Albumin (BSA).[4]
-
This compound.
-
Forskolin (optional, for stimulating lipolysis).
-
Commercial kits for FA and glycerol quantification.
-
-
Procedure:
-
Tissue Preparation: Harvest and mince fresh WAT into small pieces (~15 mg).[4]
-
Culturing: Place tissue pieces in culture wells with DMEM/BSA medium containing various concentrations of this compound.
-
Incubation: Culture the tissue for a set period (e.g., 8 hours).
-
Stimulation & Sample Collection: Replace the medium with fresh medium containing the same this compound concentrations, with or without a stimulating agent like forskolin. Incubate for another hour and then collect the medium.[4]
-
Quantification: Measure the concentration of fatty acids and glycerol in the collected medium using commercially available colorimetric or fluorometric assay kits.
-
Data Analysis: Normalize the release of FA and glycerol to the weight of the tissue explant.
-
In Vivo Lipolysis Inhibition Studies
This protocol evaluates the systemic effects of this compound on plasma metabolites in a living organism.
-
Objective: To determine the in vivo efficacy of this compound in reducing plasma levels of fatty acids, glycerol, and triglycerides.
-
Materials:
-
Procedure:
-
Animal Preparation: Fast mice for a specified period (e.g., 4-6 hours).
-
Administration: Administer this compound via oral gavage or intraperitoneal (i.p.) injection at various doses.[10]
-
Time Course: Collect blood samples at different time points post-administration (e.g., 4, 8, 12 hours) to determine the duration of the effect.[4][9]
-
Sample Processing: Process blood to obtain plasma.
-
Metabolite Analysis: Quantify plasma levels of free fatty acids, glycerol, and triglycerides using appropriate biochemical assays.
-
Data Analysis: Compare metabolite levels in this compound-treated mice to those in vehicle-treated control mice.
-
MTT Cytotoxicity Assay
This assay is used to confirm that the observed inhibitory effects are not due to general cellular toxicity.
-
Objective: To assess the viability of cells after treatment with this compound.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for a specified duration (e.g., 2 hours, followed by replacement with fresh medium for a longer incubation).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 3 hours, allowing viable cells to convert MTT into formazan crystals.[9][10]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting purple solution at 595 nm using a plate reader.[9][10]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Lipase | TargetMol [targetmol.com]
- 3. Adipose triglyceride lipase - Wikipedia [en.wikipedia.org]
- 4. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Atglistatin: A Technical Guide to its Impact on Cellular Triglyceride Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atglistatin has emerged as a potent and selective inhibitor of Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in the hydrolysis of cellular triglycerides. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on triglyceride stores, and detailed experimental protocols for its study. By competitively binding to ATGL, this compound effectively curtails the release of fatty acids and glycerol from adipocytes and other cell types, thereby influencing a range of metabolic processes. This document synthesizes key data and methodologies to serve as a comprehensive resource for professionals in metabolic disease research and drug development.
Introduction
The mobilization of fatty acids from cellular triglyceride stores is a critical process in energy homeostasis, and its dysregulation is implicated in numerous metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[1] Adipose Triglyceride Lipase (ATGL) plays a pivotal role in initiating the breakdown of triglycerides.[2] this compound, a small molecule inhibitor, has been identified as a highly selective and potent agent against ATGL, making it an invaluable tool for studying lipolysis and a potential therapeutic candidate.[3] This guide delves into the technical details of this compound's function and its effects on cellular lipid metabolism.
Mechanism of Action
This compound functions as a competitive inhibitor of ATGL.[1] This mode of inhibition means that this compound binds to the active site of the enzyme, thereby preventing the substrate (triglycerides) from binding and being hydrolyzed. Kinetic studies have revealed a competitive mechanism, characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax).[1] This targeted action on ATGL is highly specific, with minimal inhibition of other key metabolic lipases such as hormone-sensitive lipase (HSL) and monoglyceride lipase (MGL).[1]
Signaling Pathway of Lipolysis Inhibition by this compound
The canonical pathway of triglyceride hydrolysis involves the sequential action of ATGL, HSL, and MGL. This compound intervenes at the initial, rate-limiting step catalyzed by ATGL.
Caption: Inhibition of the lipolytic pathway by this compound.
Quantitative Effects of this compound
The inhibitory effects of this compound have been quantified in various in vitro and in vivo models. These data are crucial for designing experiments and understanding the dose-dependent impact of the inhibitor.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/System Type | Reference |
| IC50 | 0.7 µM | Cell-free ATGL assay | [3][4] |
| Ki | 355 ± 48 nM | Competitive inhibition kinetics | [1] |
| Cytotoxicity | No cytotoxicity up to 50 µM | Cell and organ cultures | [3][4] |
| TG Hydrolase Inhibition (max) | 78% | Wild-type white adipose tissue (WAT) lysates | [5] |
| Basal Fatty Acid Release Reduction | Up to 64% | WAT organ cultures | [1] |
| Basal Glycerol Release Reduction | Up to 43% | WAT organ cultures | [1] |
| Forskolin-Stimulated Fatty Acid Release Reduction | Up to 72% | WAT organ cultures | [1] |
| Forskolin-Stimulated Glycerol Release Reduction | Up to 62% | WAT organ cultures | [1] |
Table 2: In Vivo Efficacy of this compound in Mice
| Parameter | Effect | Dosing and Administration | Reference |
| Plasma Fatty Acid Reduction | Up to 50% | Oral gavage | [3][4] |
| Plasma Glycerol Reduction | Up to 62% | Oral gavage | [1] |
| Plasma Triglyceride Reduction | 43% | Oral gavage | [1][4] |
| Lipolysis Inhibition | Dose and time-dependent | Intraperitoneal (i.p.) injection | [3][4] |
Experimental Protocols
Accurate and reproducible experimental design is paramount for studying the effects of this compound. Below are detailed methodologies for key assays.
Measurement of ATGL Activity (TG Hydrolase Assay)
This protocol is adapted from methods used to assess the enzymatic activity of ATGL in cell or tissue lysates.
Objective: To quantify the triglyceride hydrolase activity of ATGL in the presence and absence of this compound.
Materials:
-
Cell or tissue lysates
-
Radiolabeled [9,10-³H(N)]-triolein substrate
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer with fatty acid-free BSA)
-
Extraction solvent (e.g., methanol:chloroform:heptane mixture)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer.
-
Incubate the lysates with the radiolabeled triolein substrate. For inhibitor studies, pre-incubate the lysates with varying concentrations of this compound before adding the substrate.
-
Allow the enzymatic reaction to proceed for a defined period at 37°C.
-
Stop the reaction by adding the extraction solvent.
-
Vortex and centrifuge to separate the phases. The released radiolabeled fatty acids will be in the upper aqueous phase.
-
Transfer an aliquot of the aqueous phase to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the ATGL activity as the amount of released fatty acids per unit of time and protein concentration.
Workflow for ATGL Activity Assay
Caption: Workflow for determining ATGL activity.
Measurement of Cellular Triglyceride Content
This protocol outlines a common method for quantifying intracellular triglyceride stores.
Objective: To measure the total triglyceride content within cells following treatment with this compound.
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes, hepatocytes)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., containing detergents like NP-40)
-
Triglyceride quantification kit (commercially available)
-
BCA Protein Assay kit
-
Spectrophotometer
Procedure:
-
Plate cells and culture under standard conditions.
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Wash the cells twice with PBS to remove any residual media.
-
Lyse the cells using a suitable lysis buffer and sonication.[6]
-
Measure the triglyceride content in the cell lysate using a commercial triglyceride assay kit according to the manufacturer's instructions.[6]
-
Determine the total protein concentration of the lysate using a BCA protein assay.
-
Normalize the triglyceride content to the total protein concentration to account for differences in cell number. The results are typically expressed as mg of triglyceride per mg of protein.[6]
Conclusion
This compound is a powerful and specific tool for the investigation of cellular triglyceride metabolism. Its well-characterized mechanism of action and quantifiable effects make it an essential compound for researchers in the fields of metabolic disease, obesity, and cancer biology. The experimental protocols provided in this guide offer a solid foundation for the rigorous study of this compound's impact on cellular physiology. As research continues, this compound will undoubtedly play a crucial role in elucidating the intricate pathways of lipid metabolism and in the development of novel therapeutic strategies.
References
- 1. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2.9. Measurement of Cell Triglyceride Levels [bio-protocol.org]
Methodological & Application
Preparation of Atglistatin Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of Atglistatin, a selective inhibitor of adipose triglyceride lipase (ATGL). This compound is a valuable tool for research in lipid metabolism and related diseases. This guide details the necessary materials, a step-by-step protocol for solubilization, and recommendations for storage to ensure the stability and efficacy of the compound. The provided information is intended to support reproducible experimental outcomes.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of adipose triglyceride lipase (ATGL), the rate-limiting enzyme for the hydrolysis of triglycerides stored in cellular lipid droplets.[1][2][3][4] It exhibits a substrate-competitive mechanism of action with an IC50 value of approximately 0.7 μM.[1][3][4][5][6] Due to its high selectivity for ATGL over other lipases such as hormone-sensitive lipase (HSL) and monoglyceride lipase (MGL), this compound serves as a critical tool for elucidating the physiological and pathophysiological roles of ATGL.[3]
This compound Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₇H₂₁N₃O |
| Molecular Weight | 283.37 g/mol [2][5] |
| Appearance | White to yellow crystalline solid[5] |
| Purity | ≥95% |
| IC50 | ~0.7 µM for ATGL inhibition[1][3][4][5][6] |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the activity of this compound. The following table summarizes its solubility in common laboratory solvents and recommended storage conditions.
| Solvent | Solubility |
| DMSO | ≥14.15 mg/mL to 100 mg/mL[1][4][6][7][8] |
| Ethanol | ~3-4 mg/mL[4][7][8] |
| Water | Insoluble[1][6] |
| Dimethyl Formamide (DMF) | ~5 mg/mL[3][8] |
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | Up to 3 years[1][4] |
| Stock Solution in DMSO | -20°C | Up to 6 months |
| -80°C | Up to 1-2 years[1][4][5] |
Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1] For aqueous buffers, it is suggested to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[8] A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[3][8] Aqueous solutions should not be stored for more than one day.[8]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 283.37 g/mol x 1000 mg/g
-
Mass = 2.83 mg
-
-
-
Weigh this compound:
-
Carefully weigh out 2.83 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly until the solid is completely dissolved.
-
To aid dissolution, the tube can be gently warmed to 37°C for 10 minutes or placed in an ultrasonic bath for a short period.[6]
-
-
Aliquot and Store:
Visualized Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and DMSO. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C17H21N3O | CID 71699712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Lipase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Atglistatin Administration by Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atglistatin is a potent and selective small-molecule inhibitor of adipose triglyceride lipase (ATGL), the rate-limiting enzyme for the hydrolysis of triacylglycerols (TAGs) stored in cellular lipid droplets.[1] By inhibiting ATGL, this compound effectively reduces the mobilization of fatty acids from adipose tissue, leading to a decrease in circulating free fatty acids and triglycerides.[1][2] This mechanism of action makes this compound a valuable research tool for studying lipid metabolism and a potential therapeutic agent for metabolic disorders such as obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).[3][4] Preclinical studies in mice have demonstrated that oral administration of this compound can prevent high-fat diet-induced obesity, improve glucose homeostasis, and ameliorate hepatosteatosis.[4][5]
These application notes provide detailed protocols for the preparation and administration of this compound by oral gavage in mice, as well as methods for assessing its biological effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species | System | Reference |
| IC₅₀ | 0.7 µM | Mouse | Recombinant ATGL | [6][7] |
| Kᵢ | 355 ± 48 nM | Mouse | Recombinant ATGL | [1] |
| Inhibition of TG hydrolase activity in WAT lysates | Up to 78% | Mouse | Wild-type WAT | [7] |
| Inhibition of basal FA release from WAT explants | Up to 64% | Mouse | Wild-type WAT | [1] |
| Inhibition of basal glycerol release from WAT explants | Up to 43% | Mouse | Wild-type WAT | [1] |
| Inhibition of forskolin-stimulated FA release from WAT explants | Up to 72% | Mouse | Wild-type WAT | [1] |
| Inhibition of forskolin-stimulated glycerol release from WAT explants | Up to 62% | Mouse | Wild-type WAT | [1] |
| Effect on human ATGL | Barely affected (-10% at 200 µM) | Human | Recombinant ATGL | [5] |
| Effect on FA release from human adipocytes | Failed to inhibit | Human | SGBS adipocytes | [5] |
Table 2: In Vivo Effects of this compound Following Oral Administration in Mice
| Parameter | Dosage | Vehicle | Mouse Strain | Effect | Reference |
| Plasma Fatty Acids | Dose-dependent | Olive oil | C57Bl/6J | Up to 50% reduction 8 hours post-administration | [1][7] |
| Plasma Glycerol | Dose-dependent | Olive oil | C57Bl/6J | Up to 62% reduction 8 hours post-administration | [1][7] |
| Plasma Triglycerides | Dose-dependent | Olive oil | C57Bl/6J | Up to 43% reduction | [2][7] |
| Body Weight (HFD-fed) | 2 mmol/kg diet | Mixed with diet | C57Bl/6 | Prevention of weight gain | [8] |
| Hepatic Acylglycerol (HFD-fed) | Not specified | Not specified | C57Bl6 | 75% lower than control | [5] |
| Global Longitudinal Strain (Isoproterenol-induced cardiac damage) | 2 mmol/kg diet | Mixed with diet | 129/Sv | Significantly improved | [8] |
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration of this compound in Mice
1. Materials:
-
This compound (solid powder)
-
Vehicle: Olive oil[1], or a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na)[2]
-
Weighing scale
-
Microcentrifuge tubes or other suitable containers
-
Vortex mixer or sonicator
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches)
-
Syringes (1 mL)
2. Preparation of this compound Formulation:
-
For Olive Oil Vehicle:
-
Calculate the required amount of this compound and olive oil based on the desired dose and the number of animals. A typical dose is 200 µmol/kg body weight.[1][9]
-
Weigh the appropriate amount of this compound powder and place it in a suitable container.
-
Add the calculated volume of olive oil.
-
Vortex or sonicate the mixture until the this compound is fully dissolved or forms a homogenous suspension.[1]
-
-
For CMC-Na Suspension:
3. Oral Gavage Procedure:
-
Accurately weigh each mouse to determine the precise volume of the this compound formulation to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Attach the gavage needle to the syringe filled with the prepared this compound formulation. Ensure there are no air bubbles in the syringe.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. Caution: Incorrect placement can lead to administration into the trachea, which can be fatal.
-
Slowly dispense the calculated volume of the formulation into the stomach.
-
Gently remove the gavage needle.
-
Monitor the animal for a short period after the procedure for any signs of distress.
Protocol 2: Assessment of In Vivo Lipolysis Inhibition
1. Experimental Design:
-
Fast mice overnight to stimulate lipolysis.[1]
-
Administer this compound or vehicle control via oral gavage as described in Protocol 1.
-
Collect blood samples at various time points post-administration (e.g., 4, 8, and 12 hours) to determine the time-course of the effect.[1][7] A dose-dependent study can also be performed by administering different doses and collecting blood at the time of peak effect (e.g., 8 hours).[1]
2. Blood Collection:
-
Blood can be collected via retro-orbital bleeding, tail vein sampling, or terminal cardiac puncture.[1]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
3. Measurement of Plasma Parameters:
-
Use commercially available colorimetric assay kits to measure the concentrations of free fatty acids (FFA) and glycerol in the plasma, following the manufacturer's instructions.[1]
-
Plasma triglyceride levels can also be measured using appropriate commercial kits.[7]
4. Data Analysis:
-
Compare the plasma FFA, glycerol, and triglyceride levels between the this compound-treated and vehicle-treated groups.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Mandatory Visualizations
Caption: Experimental workflow for oral administration of this compound and subsequent analysis.
Caption: this compound inhibits the initial step of lipolysis catalyzed by ATGL.
References
- 1. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice | CiNii Research [cir.nii.ac.jp]
- 5. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological inhibition of adipose tissue adipose triglyceride lipase by this compound prevents catecholamine-induced myocardial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
Application Notes and Protocols: Atglistatin in Metabolic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atglistatin is a potent, selective, and competitive small-molecule inhibitor of adipose triglyceride lipase (ATGL/PNPLA2).[1][2] ATGL is the rate-limiting enzyme responsible for the initial step of triacylglycerol (TG) hydrolysis in adipocytes and other tissues, breaking down TGs into diacylglycerol and a fatty acid.[3] By inhibiting ATGL, this compound effectively reduces the mobilization of fatty acids from cellular triglyceride stores.[1] This makes it an invaluable tool for studying the pathophysiology of metabolic diseases where dysregulated fatty acid metabolism is a key factor, such as obesity, insulin resistance, non-alcoholic fatty liver disease (NAFLD), and associated cardiovascular complications.[4][5] These notes provide an overview of this compound's applications and detailed protocols for its use in relevant metabolic disease models.
Mechanism of Action
This compound functions as a competitive inhibitor of ATGL, with a reported Ki value of approximately 355 ± 48 nmol/l.[1] It targets the enzymatically active patatin-like domain of mouse ATGL.[6] This inhibition reduces the breakdown of triglycerides, thereby decreasing the release of fatty acids and glycerol from adipose tissue into circulation.[1] Elevated circulating fatty acids are linked to lipotoxicity, a condition where lipid overload in non-adipose tissues like the liver, skeletal muscle, and pancreas leads to cellular dysfunction, inflammation, and insulin resistance.[1] By lowering fatty acid mobilization, this compound helps to mitigate these lipotoxic effects.[1][4] It is important to note that this compound is a mouse-selective inhibitor and is reported to be ineffective against human ATGL.[6][7]
Caption: this compound inhibits ATGL, the first step in triglyceride breakdown.
Application Notes
This compound has been successfully employed in various murine models to investigate metabolic diseases. Its primary application is the pharmacological inhibition of lipolysis to study the downstream consequences on whole-body metabolism.
Key Applications:
-
High-Fat Diet (HFD)-Induced Obesity: this compound treatment in mice on an HFD effectively reduces weight gain, adipose tissue lipolysis, and improves overall metabolic health.[4][8]
-
Insulin Resistance: By reducing the flux of fatty acids to peripheral tissues, this compound improves insulin sensitivity and glucose tolerance in diet-induced insulin-resistant mice.[1][4]
-
Non-Alcoholic Fatty Liver Disease (NAFLD): The inhibitor has been shown to correct hepatosteatosis in HFD-fed mice, likely by reducing the delivery of fatty acids to the liver.[4][7]
-
Cardiovascular Protection: In models of catecholamine-induced cardiac damage, this compound demonstrates cardioprotective effects by reducing myocardial fibrosis and apoptosis, suggesting a crucial role for adipose tissue-heart crosstalk in cardiac pathology.[5][9]
Data Presentation
The following tables summarize the quantitative data from key studies on this compound's efficacy.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| IC₅₀ | ~0.7 µM | Murine Adipocytes | [10][11] |
| Ki | 355 ± 48 nM | Recombinant mouse ATGL | [1] |
| TG Hydrolase Inhibition (max) | 78% | Wild-type mouse WAT lysates | [2][10] |
| Basal FA Release Reduction | up to 64% | Wild-type mouse WAT organ cultures | [1] |
| Basal Glycerol Release Reduction | up to 43% | Wild-type mouse WAT organ cultures | [1] |
| Forskolin-Stimulated FA Release Reduction | up to 72% | Wild-type mouse WAT organ cultures | [1] |
| Forskolin-Stimulated Glycerol Release Reduction | up to 62% | Wild-type mouse WAT organ cultures | [1] |
Table 2: In Vivo Effects of this compound on Plasma Parameters in Fasted Mice
| Parameter | Dose/Route | Time Point | % Reduction | Reference |
| Plasma Fatty Acids | 200 µmol/kg (oral) | 8 hours | up to 50% | [1][11] |
| Plasma Glycerol | 200 µmol/kg (oral) | 8 hours | up to 62% | [1][11] |
| Plasma Triglycerides | 200 µmol/kg (oral) | 8 hours | 43% | [10][11] |
Table 3: Effects of this compound in High-Fat Diet (HFD)-Induced Obesity Models
| Parameter | Treatment Details | Outcome | Reference |
| Body Weight | HFD + this compound (2 mmol/kg diet) for 30 days | Reduced weight gain | [7] |
| Insulin Resistance | HFD + this compound | Corrected IR and improved glucose tolerance | [4][8] |
| Hepatic Steatosis (NAFLD) | HFD + this compound | Reduced hepatic acylglycerol content | [4][7] |
| Adipose Tissue Inflammation | HFD + this compound | Reduced pro-inflammatory markers (e.g., IL-6) | [12] |
Table 4: Tissue Distribution of this compound in Mice
| Tissue | Relative Accumulation | Notes | Reference |
| Liver | High | May explain transient TG accumulation in the liver. | [1][13] |
| White Adipose Tissue (WAT) | High | Primary target for inhibiting systemic lipolysis. | [1] |
| Brown Adipose Tissue (BAT) | High | [1] | |
| Cardiac Muscle | Low | Does not cause cardiac steatosis seen in genetic ATGL deletion. | [1][4] |
| Skeletal Muscle | Low | [1] | |
| Brain, Kidney, Lung | Low | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments using this compound.
Protocol 1: In Vitro ATGL Inhibition Assay
This protocol assesses the direct inhibitory effect of this compound on ATGL enzymatic activity using cell or tissue lysates.
Materials:
-
Tissue/cell lysates (e.g., from murine white adipose tissue)
-
Radiolabeled substrate: [9,10-³H(N)]-triolein
-
This compound stock solution (in DMSO)
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare tissue or cell lysates in a suitable lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Prepare the radiolabeled substrate emulsion according to standard lab procedures.
-
In a reaction tube, combine the lysate (containing ATGL), assay buffer, and varying concentrations of this compound (or DMSO for vehicle control).
-
Pre-incubate the mixture for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled triolein substrate.
-
Incubate the reaction for 30-60 minutes at 37°C with shaking.
-
Stop the reaction by adding a stop solution (e.g., a mixture of chloroform/methanol/heptane).
-
Extract the released radiolabeled fatty acids by vortexing and centrifugation.
-
Quantify the radioactivity in the aqueous phase using a liquid scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.[11]
Protocol 2: Ex Vivo Lipolysis Assay in Adipose Tissue Explants
This protocol measures the effect of this compound on lipolysis in intact adipose tissue pieces.
Materials:
-
Freshly isolated murine adipose tissue (e.g., epididymal WAT)
-
Krebs-Ringer Bicarbonate Hepes (KRBH) buffer with 2% fatty acid-free BSA
-
This compound
-
Lipolysis-stimulating agent (e.g., Forskolin or Isoproterenol)
-
Commercial kits for glycerol and non-esterified fatty acid (NEFA) measurement
Procedure:
-
Euthanize a mouse and immediately excise the desired adipose tissue depot in a sterile hood.
-
Wash the tissue in pre-warmed KRBH buffer.
-
Mince the tissue into small, uniform pieces (explants) of approximately 10-20 mg.
-
Place 3-5 explants into a well of a 24-well plate containing 1 mL of pre-warmed KRBH-BSA buffer.
-
Add this compound to the desired final concentration (e.g., 10-50 µM). Include vehicle control wells (DMSO).
-
Pre-incubate the explants with this compound for 1-2 hours at 37°C in a humidified incubator with 5% CO₂.
-
To measure stimulated lipolysis, add a stimulating agent like Forskolin (e.g., 10 µM final concentration). For basal lipolysis, add vehicle.
-
Incubate for another 1-2 hours.
-
At the end of the incubation, carefully collect the media from each well.
-
Measure the concentration of glycerol and NEFA in the collected media using commercially available colorimetric or fluorometric kits.[1][9]
Protocol 3: In Vivo Administration of this compound in Mice
This compound can be administered to mice via oral gavage or intraperitoneal (IP) injection.
A. Oral Gavage Administration:
-
Preparation: this compound is poorly soluble in water. For oral administration, it is typically dissolved in an oil-based vehicle like olive oil.[1] A common dose is 200 µmol/kg body weight.[2]
-
Procedure: a. Weigh the mouse to calculate the exact volume to be administered. b. Draw the this compound-oil suspension into a syringe fitted with a proper gavage needle. c. Gently restrain the mouse and insert the gavage needle orally into the esophagus and down to the stomach. d. Slowly dispense the solution. e. Monitor the animal for any signs of distress post-administration.
B. Intraperitoneal (IP) Injection:
-
Preparation: For IP injection, a water-soluble form is needed. This compound hydrochloride can be generated by adding HCl, which is then dried, buffered with Tris base, and dissolved in PBS.[2] A carrier like 0.25% Cremophor EL can be used to improve solubility.[2]
-
Procedure: a. Weigh the mouse and calculate the required dose volume. b. Restrain the mouse to expose the abdomen. c. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs. d. Inject the solution into the peritoneal cavity.
Caption: A typical workflow for an in vivo study using this compound.
Conclusion
This compound is a critical pharmacological tool for elucidating the role of ATGL-mediated lipolysis in the context of metabolic diseases. Its specificity for murine ATGL allows for targeted studies in mouse models of obesity, type 2 diabetes, and NAFLD. The provided protocols and data offer a comprehensive guide for researchers aiming to utilize this compound to investigate the intricate links between lipid metabolism and systemic metabolic health. While its lack of activity against human ATGL prevents direct clinical translation, the findings from this compound studies are instrumental in validating ATGL as a promising therapeutic target for human metabolic disorders.[4][14]
References
- 1. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice | CiNii Research [cir.nii.ac.jp]
- 9. Pharmacological inhibition of adipose tissue adipose triglyceride lipase by this compound prevents catecholamine-induced myocardial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. This compound [projekte.ffg.at]
Atglistatin in High-Fat Diet-Induced Obesity: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity and its associated metabolic disorders, including insulin resistance and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. A key pathological feature of obesity is the elevated level of circulating free fatty acids (FFAs), resulting from excessive lipolysis in adipose tissue. Adipose Triglyceride Lipase (ATGL) is the rate-limiting enzyme in the hydrolysis of stored triglycerides. Its inhibition presents a promising therapeutic strategy to mitigate the metabolic complications of obesity. Atglistatin is a specific inhibitor of murine ATGL that has been demonstrated to effectively reduce adipose tissue lipolysis, leading to improvements in weight gain, insulin resistance, and NAFLD in mice fed a high-fat diet (HFD).[1][2][3] Notably, long-term treatment with this compound does not lead to the severe cardiac steatosis and cardiomyopathy observed in genetic models of ATGL deficiency, highlighting its potential as a therapeutic agent.[2][4] However, it is important to note that this compound shows species selectivity and is not effective against human ATGL.[5] These application notes provide a comprehensive overview of the use of this compound in preclinical HFD-induced obesity studies, including detailed protocols and data presentation.
Mechanism of Action
This compound functions as a competitive inhibitor of Adipose Triglyceride Lipase (ATGL), the enzyme responsible for the initial step of triglyceride (TG) hydrolysis in adipocytes.[6] By blocking ATGL, this compound reduces the release of fatty acids (FAs) from white adipose tissue (WAT) into circulation.[6] This reduction in circulating FAs alleviates lipotoxicity in non-adipose tissues such as the liver, skeletal muscle, and pancreas, thereby improving insulin sensitivity and preventing the development of hepatic steatosis.[5]
References
- 1. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice | CiNii Research [cir.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Atglistatin Efficacy in Reducing Plasma Triglycerides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atglistatin is a selective small-molecule inhibitor of adipose triglyceride lipase (ATGL), the rate-limiting enzyme for the hydrolysis of triglycerides stored in cellular lipid droplets.[1][2] By inhibiting ATGL, this compound effectively reduces the mobilization of fatty acids from triglyceride stores.[1] This mechanism of action makes this compound a valuable tool for studying lipid metabolism and a potential therapeutic agent for metabolic disorders associated with dyslipidemia. These application notes provide detailed protocols for assessing the efficacy of this compound in reducing plasma triglycerides in both in vivo and in vitro models.
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in Mice
| Parameter | Vehicle Control | This compound Treatment | Percent Reduction | Reference |
| Plasma Triglycerides | Baseline | 43% reduction | 43% | [1][3] |
| Plasma Free Fatty Acids | Baseline | Up to 50% reduction (dose-dependent) | 50% | [1][3] |
| Plasma Glycerol | Baseline | Up to 62% reduction (dose-dependent) | 62% | [1][3] |
Table 2: Summary of In Vitro Efficacy of this compound
| Assay | Cell/Tissue Type | Outcome | IC50 / Effective Concentration | Reference |
| TG Hydrolase Activity | Wild-type mouse WAT lysate | Dose-dependent inhibition up to 78% | Not specified | [1] |
| Basal Fatty Acid Release | Mouse WAT organ cultures | Up to 64% reduction | Not specified | [1] |
| Basal Glycerol Release | Mouse WAT organ cultures | Up to 43% reduction | Not specified | [1] |
| Forskolin-stimulated Fatty Acid Release | Mouse WAT organ cultures | Up to 72% reduction | Not specified | [1] |
| Forskolin-stimulated Glycerol Release | Mouse WAT organ cultures | Up to 62% reduction | Not specified | [1] |
| ATGL Inhibition | in vitro assay | Inhibition of lipolysis | 0.7 µM | [2][3] |
Mandatory Visualizations
Caption: this compound's mechanism of action in adipocytes.
References
Troubleshooting & Optimization
Determining optimal Atglistatin concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Atglistatin, a selective inhibitor of adipose triglyceride lipase (ATGL), in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of adipose triglyceride lipase (ATGL), the rate-limiting enzyme in the breakdown of cellular triglycerides.[1][2][3] It acts as a competitive inhibitor with an IC50 of approximately 0.7 μM in cell-free assays.[4][5][6][7] By inhibiting ATGL, this compound blocks the first step of lipolysis, the hydrolysis of triglycerides into diacylglycerols and fatty acids.[1][3]
Q2: In which cell lines is this compound effective?
This compound has been shown to be effective in various murine cell lines, including AML-12 mouse hepatocytes, 3T3-L1 adipocytes, and different cancer cell lines.[1][4][8][9]
Q3: Is this compound effective on human cells?
It is crucial to note that while this compound is a potent inhibitor of murine ATGL, it has been reported to be ineffective at inhibiting human ATGL.[10] Therefore, it is not recommended for use in experiments with human cell lines or tissues if the goal is to inhibit ATGL activity.
Q4: What is the optimal concentration of this compound to use in cell culture?
The optimal concentration of this compound can vary depending on the cell type and experimental goals. However, a concentration range of 10 µM to 50 µM is commonly used and has been shown to be effective in inhibiting lipolysis without causing significant cytotoxicity.[1][2][4][6][7][11] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q5: Is this compound cytotoxic?
This compound has been shown to have no significant cytotoxicity in various cell lines at concentrations up to 50 μM.[1][4][6][7] However, cytotoxicity has been reported at concentrations greater than 50 µM in AML-12 murine hepatocyte cultures. A cytotoxicity assay is recommended if using concentrations above this threshold.
Q6: How should I dissolve and store this compound?
This compound is soluble in DMSO.[12] For cell culture experiments, it is recommended to prepare a stock solution in DMSO (e.g., 10 mM) and then dilute it to the desired final concentration in the cell culture medium.[6] Stock solutions can be stored at -20°C for up to a year or -80°C for up to two years.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of lipolysis observed. | Incorrect concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration (typically 10-50 µM). |
| Cell type: The cell line may not be responsive, or you may be using human cells where this compound is ineffective.[10] | Confirm that you are using a murine cell line. If using a different species, the efficacy of this compound on the target ATGL should be validated. | |
| Compound degradation: The this compound stock solution may have degraded. | Prepare a fresh stock solution from powder. Ensure proper storage conditions (-20°C or -80°C).[5] | |
| Cell death or signs of toxicity observed. | High concentration: The concentration of this compound may be too high. | Use a lower concentration of this compound. Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range for your specific cell line. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is below a toxic level (typically ≤ 0.5%). | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell density, passage number, or culture conditions can affect results. | Standardize your cell culture protocol. Use cells within a consistent passage number range. |
| Incomplete dissolution: this compound may not be fully dissolved in the stock solution or the final medium. | Ensure the stock solution is clear before use. When diluting into the medium, mix thoroughly. |
Experimental Protocols
Determining Optimal this compound Concentration (Dose-Response)
This protocol outlines a general procedure to determine the effective and non-toxic concentration range of this compound for a specific murine cell line.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical range to test would be from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Lipolysis Assay: Measure a marker of lipolysis, such as the release of free fatty acids or glycerol into the culture medium, using a commercially available kit.
-
Cytotoxicity Assay (MTT Assay):
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[1][2][4][5]
-
The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).[2][4]
-
Measure the absorbance at a wavelength of ~570 nm.[4]
-
Cell viability is proportional to the absorbance.
-
Data Presentation: this compound Efficacy and Cytotoxicity
The following tables provide a template for summarizing the data obtained from the dose-response experiment.
Table 1: Effect of this compound on Lipolysis
| This compound Concentration (µM) | Lipolysis Marker (e.g., Free Fatty Acid Release, % of control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Cytotoxicity of this compound
| This compound Concentration (µM) | Cell Viability (% of control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Signaling Pathways and Workflows
Lipolysis Signaling Pathway
The breakdown of triglycerides (TG) is a multi-step process primarily regulated by three key lipases: ATGL, Hormone-Sensitive Lipase (HSL), and Monoglyceride Lipase (MGL). This compound specifically inhibits the initial step catalyzed by ATGL.
Caption: The lipolysis pathway and the specific inhibitory action of this compound on ATGL.
Experimental Workflow: Determining this compound's Optimal Concentration
This diagram illustrates the logical flow of an experiment to determine the ideal working concentration of this compound.
Caption: Workflow for determining the optimal concentration of this compound in cell culture.
References
- 1. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Lipase | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. Inhibition of adipose triglyceride lipase (ATGL) by the putative tumor suppressor G0S2 or a small molecule inhibitor attenuates the growth of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. This compound ≥97% (HPLC), adipose triglyceride lipase (ATGL) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
Off-target effects of Atglistatin at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Atglistatin, with a specific focus on potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration for this compound in cell culture?
A1: The IC50 of this compound for inhibiting murine adipose triglyceride lipase (ATGL) is approximately 0.7 μM. For most in vitro cell culture experiments, a concentration range of 10 µM to 50 µM is commonly used. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: Is this compound effective on human ATGL?
A2: No, this compound is highly selective for murine ATGL and does not effectively inhibit human ATGL. This species selectivity is attributed to differences in the amino acid sequences of the active domain of the enzyme between mice and humans.
Q3: What is the solubility and recommended solvent for this compound?
A3: this compound is soluble in DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Q4: Are there known off-target effects of this compound?
A4: While this compound is highly selective for murine ATGL, some off-target effects have been reported, particularly at high concentrations. These can include ATGL-independent effects on cancer cell proliferation. In vivo studies in ATGL-deficient mice have shown minor reductions in gonadal white adipose tissue with this compound treatment, suggesting a potential minor off-target effect.
Q5: At what concentration does this compound become cytotoxic?
A5: Cytotoxicity has been reported at concentrations greater than 50 μM in AML-12 murine hepatocyte cultures. However, in many other cell lines, no cytotoxicity is observed at concentrations up to 50 μM. It is crucial to determine the cytotoxic threshold in your specific cell line using a viability assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background or unexpected results at high concentrations (>50 µM) | Off-target effects are more likely at supra-pharmacological concentrations. | 1. Lower the concentration of this compound to the recommended working range (10-50 µM). 2. Perform a dose-response curve to identify the lowest effective concentration. 3. Include an inactive analog of this compound as a negative control if available. |
| Inconsistent or no inhibition of lipolysis | 1. Incorrect species: this compound is not effective on human ATGL. 2. Degradation of the compound. 3. Suboptimal assay conditions. | 1. Ensure your experiment is being conducted in a murine system. 2. Prepare fresh stock solutions of this compound in DMSO. 3. Verify the integrity and activity of your lipase assay components. |
| Observed effects on cell proliferation that do not correlate with ATGL inhibition | This compound has been shown to have ATGL-independent effects on the proliferation of some cancer cell lines. | 1. Use an ATGL knockout or knockdown cell line as a control to determine if the observed effect is truly ATGL-independent. 2. Investigate alternative signaling pathways that might be affected by this compound. |
| Cell death or signs of toxicity | The concentration of this compound may be exceeding the cytotoxic threshold for your specific cell line. | 1. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound for your cells. 2. Reduce the concentration of this compound to a non-toxic level. |
Quantitative Data Summary
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 (ATGL inhibition) | 0.7 µM | Murine ATGL | |
| Concentration for no cytotoxicity | Up to 50 µM | Various cell lines | |
| Cytotoxic Concentration | >50 µM | AML-12 murine hepatocytes |
Table 2: this compound Selectivity Against Other Lipases
| Lipase | Inhibition by this compound | Reference |
| Hormone-Sensitive Lipase (HSL) | Little to no inhibition | |
| Monoglyceride Lipase (MGL) | Little to no inhibition | |
| Pancreatic Lipase | Little to no inhibition | |
| Lipoprotein Lipase | Little to no inhibition |
Experimental Protocols
Protocol 1: Lipase Activity Assay
This protocol is adapted from studies characterizing this compound's inhibitory effects.
Objective: To measure the inhibitory effect of this compound on ATGL activity.
Materials:
-
Cell or tissue lysates containing ATGL
-
Radiolabeled triolein (e.g., [9,10-3H(N)]-triolein) substrate emulsion
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0, containing fatty acid-free BSA)
-
Extraction solvent (e.g., methanol:chloroform:heptane mixture)
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell or tissue lysates.
-
Pre-incubate the lysates with various concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the radiolabeled triolein substrate emulsion.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the extraction solvent.
-
Vortex and centrifuge to separate the phases.
-
Transfer an aliquot of the upper aqueous phase (containing the released radiolabeled fatty acids) to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Protocol 2: Cell Viability (MTT) Assay
This protocol is a standard method to assess the cytotoxicity of this compound.
Objective: To determine the concentration at which this compound exhibits cytotoxic effects on a specific cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (including a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: On-target vs. potential off-target effects of high-concentration this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
How to minimize variability in Atglistatin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Atglistatin, a selective inhibitor of adipose triglyceride lipase (ATGL).
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments, helping you identify potential causes and implement effective solutions.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate experiments. | Inconsistent this compound Preparation: this compound has poor aqueous solubility and can precipitate if not prepared correctly. | Ensure this compound is fully dissolved in a suitable organic solvent like DMSO before diluting to the final concentration in your aqueous experimental medium. Prepare fresh dilutions for each experiment. For maximum solubility in aqueous buffers, this compound should first be dissolved in DMSO and then diluted.[1] Avoid repeated freeze-thaw cycles of stock solutions.[2] |
| Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | Use calibrated pipettes and appropriate tip sizes. For very small volumes, consider serial dilutions to work with larger, more manageable volumes. | |
| Cell Culture Variability: Differences in cell density, passage number, or metabolic state can affect the response to this compound. | Standardize cell seeding density and use cells within a consistent passage number range. Ensure cells are healthy and in the log growth phase before treatment. | |
| Lower than expected or no inhibitory effect. | Species Specificity: this compound is a potent inhibitor of murine ATGL but is significantly less effective against human ATGL.[3][4][5] | Verify the species of your experimental model. If working with human cells or proteins, consider using an inhibitor specifically designed for human ATGL. |
| Incorrect Concentration: The effective concentration of this compound can vary depending on the cell type and experimental conditions. | Perform a dose-response curve to determine the optimal concentration for your specific system. Concentrations in the range of 10-50 µM are commonly used in cell culture experiments.[2][6][7] | |
| Degradation of this compound: Improper storage can lead to the degradation of the compound. | Store powdered this compound at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to a year.[2] Avoid leaving solutions at room temperature for extended periods. | |
| Observed cytotoxicity. | High this compound Concentration: While generally not cytotoxic at effective concentrations, very high concentrations can be toxic to some cell lines. | This compound has been shown to have no cytotoxicity up to a concentration of 50 μM in some cell lines.[2][6][8] However, significant cytotoxicity has been reported at concentrations >50 µM in AML-12 murine hepatocyte cultures. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold in your specific cell line. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Inconsistent results in lipase activity assays. | Substrate Preparation: The physical state of the lipid substrate can significantly impact enzyme kinetics. | Ensure the triolein substrate is properly emulsified to form a consistent and accessible interface for the lipase. The use of radiolabeled triolein is a common method for these assays.[2][6][7] |
| Presence of Other Lipases: Cell or tissue lysates contain multiple lipases. | This compound is highly selective for ATGL over other key metabolic lipases like HSL and MGL.[2][6][7] However, to ensure the observed effect is due to ATGL inhibition, consider using ATGL knockout/knockdown cells or tissue lysates as a negative control.[9] The combined use of this compound and a hormone-sensitive lipase (HSL) inhibitor can help delineate the activity of each lipase.[9] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Adipose Triglyceride Lipase (ATGL).[2][6] It acts as a competitive inhibitor, meaning it binds to the active site of ATGL and prevents the binding of its substrate, triglycerides.[7] This inhibition blocks the first step of lipolysis, the breakdown of triglycerides into diglycerides and free fatty acids.
2. What is the recommended solvent and storage for this compound?
This compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide.[1] For cell culture experiments, DMSO is the most commonly used solvent.[2][9] Powdered this compound should be stored at -20°C.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year.[2]
3. What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for murine ATGL is approximately 0.7 µM.[2][6][9]
4. Can I use this compound in human cell lines?
This compound shows high species selectivity and is a potent inhibitor of murine ATGL but is not effective against human ATGL.[3][4][5][10] Therefore, it is not recommended for use in human cell lines if the goal is to inhibit ATGL.
5. How does this compound affect autophagy?
Inhibition of ATGL by this compound has been shown to reduce autophagic flux.[11] Studies have indicated that chemical inhibition of ATGL with this compound can decrease the expression of autophagy-related genes and reduce the formation of LC3 puncta, a marker of autophagosomes.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound experiments.
Table 1: In Vitro Efficacy and Properties
| Parameter | Value | Species | Reference |
| IC50 (ATGL) | ~0.7 µM | Murine | [2][6][9] |
| Ki | 355 ± 48 nM | Murine | [7] |
| Mechanism | Competitive | Murine | [7] |
| Cytotoxicity | No significant toxicity up to 50 µM | Murine Cell Lines | [2][6][8] |
Table 2: Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (~352.90 mM) | [9] |
| Ethanol | ~3 mg/mL | [1] |
| Dimethylformamide | ~5 mg/mL | [1] |
Experimental Protocols
1. Protocol for In Vitro Lipase Activity Assay
This protocol is adapted from methods described in the literature for determining ATGL activity in cell or tissue lysates.[2][6][7]
Materials:
-
Cell or tissue lysates
-
This compound stock solution (in DMSO)
-
Radiolabeled [9,10-3H(N)]-triolein substrate
-
Assay buffer (e.g., buffer A containing 100 mM potassium phosphate, 1 mM EDTA, pH 7.0)
-
Methanol/chloroform/heptane (10:9:7)
-
0.1 M potassium carbonate, 0.1 M boric acid (pH 10.5)
-
Scintillation counter and vials
Procedure:
-
Prepare dilutions of this compound in assay buffer. Include a DMSO vehicle control.
-
In a microcentrifuge tube, combine the cell or tissue lysate with the this compound dilution or vehicle control.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the radiolabeled triolein substrate.
-
Incubate at 37°C for 60 minutes with shaking.
-
Terminate the reaction by adding 3.25 mL of methanol/chloroform/heptane.
-
Add 1 mL of 0.1 M potassium carbonate, 0.1 M boric acid (pH 10.5) to separate the phases.
-
Vortex and centrifuge to separate the phases.
-
Transfer an aliquot of the upper aqueous phase (containing the released fatty acids) to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the lipase activity as the amount of released fatty acids per unit of time and protein.
2. Protocol for Cellular Lipolysis Assay
This protocol describes how to measure the effect of this compound on lipolysis in cultured adipocytes.[7]
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
This compound stock solution (in DMSO)
-
DMEM containing 2% fatty acid-free BSA
-
Forskolin (or other lipolytic agent)
-
Glycerol and Free Fatty Acid assay kits
Procedure:
-
Differentiate pre-adipocytes into mature adipocytes.
-
Pre-incubate the differentiated adipocytes with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or a DMSO vehicle control in serum-free medium for 2 hours.
-
Replace the medium with fresh DMEM containing 2% fatty acid-free BSA, the corresponding concentration of this compound, and a lipolytic stimulus (e.g., 10 µM forskolin).
-
Incubate for 1 hour at 37°C.
-
Collect the medium.
-
Measure the concentration of glycerol and free fatty acids in the collected medium using commercially available kits.
-
Normalize the results to the total protein content of the cells in each well.
Visualizations
This compound's Mechanism of Action
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Lipase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Measurement of lipase activities in the presence of different inhibitors [bio-protocol.org]
- 11. ATGL promotes autophagy/lipophagy via SIRT1 to control hepatic lipid droplet catabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Atglistatin Experiments
This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with Atglistatin failing to inhibit lipolysis in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit lipolysis?
This compound is a potent and selective small-molecule inhibitor of Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in the breakdown of triglycerides stored in cellular lipid droplets.[1][2] It acts as a competitive inhibitor, meaning it binds to the active site of ATGL, preventing it from hydrolyzing triglycerides into diacylglycerol and fatty acids.[1] By inhibiting ATGL, this compound effectively reduces the mobilization of fatty acids from fat stores.[1]
Q2: What is the typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a general range to consider is between 0.1 µM and 50 µM.[1][3][4] The reported IC50 value for this compound is approximately 0.7 µM in in vitro assays.[2][3][5][6][7] It's recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.
Q3: Is this compound effective across all species?
No, it is important to note that this compound is reported to be a selective inhibitor of mouse ATGL and may not be effective against human ATGL.[8][9] If your experiments involve human cells or proteins, the lack of inhibition may be due to this species selectivity.
Q4: How should I prepare and store this compound?
This compound is a crystalline solid that should be stored at -20°C for long-term stability (stable for at least 4 years).[10][11] It is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[10] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.[10][12] It is sparingly soluble in aqueous buffers, so for aqueous solutions, it's recommended to first dissolve it in DMSO and then dilute it with the buffer of choice.[10] Aqueous solutions are not recommended for storage for more than one day.[10] Stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to a year.[3][6][7]
Q5: Are there any known off-target effects of this compound?
This compound is known to be highly selective for ATGL and does not significantly inhibit other lipases such as hormone-sensitive lipase (HSL), monoglyceride lipase (MGL), pancreatic lipase, or lipoprotein lipase.[11] However, as with any chemical inhibitor, off-target effects cannot be completely ruled out, especially at very high concentrations. It's always good practice to include appropriate controls in your experiments.
Troubleshooting Guide: this compound Not Inhibiting Lipolysis
If you are not observing the expected inhibition of lipolysis with this compound, consider the following potential issues and solutions.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Inactive Compound | Improper storage of this compound powder or stock solution. | Store this compound powder at -20°C.[10] Prepare fresh stock solutions in high-quality, anhydrous DMSO.[7] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[6] |
| Degradation of the compound. | Purchase a new batch of this compound from a reputable supplier. | |
| Suboptimal Experimental Conditions | Incorrect this compound concentration. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type or assay, typically ranging from 0.1 to 50 µM.[1][3] |
| Insufficient pre-incubation time. | Pre-incubate cells with this compound for an adequate amount of time before stimulating lipolysis. A pre-incubation time of 2 hours is commonly used.[1][12] | |
| Issues with compound solubility. | Ensure this compound is fully dissolved. For aqueous-based assays, first dissolve in DMSO and then dilute in the assay buffer.[10] Gentle warming to 37°C or sonication can aid in solubilization.[3][13] | |
| Cell-Based Issues | Low ATGL expression or activity in your cell model. | Confirm ATGL expression in your cells using techniques like Western blotting or qPCR. Select a cell model known to have robust ATGL-dependent lipolysis (e.g., 3T3-L1 adipocytes).[1] |
| Species-specific differences in ATGL. | Be aware that this compound is a selective inhibitor of mouse ATGL and may not be effective against human ATGL.[8][9] | |
| High levels of other lipases. | In some systems, other lipases like HSL may compensate for ATGL inhibition. Consider using a combination of inhibitors, such as this compound and an HSL inhibitor, to achieve more complete inhibition of lipolysis.[7] | |
| Assay-Related Problems | Insensitive or inappropriate lipolysis assay. | Ensure your lipolysis assay (e.g., measuring glycerol or free fatty acid release) is sensitive enough to detect changes. Validate your assay with a known lipolysis inducer (e.g., isoproterenol, forskolin).[1][14] |
| High background in the assay. | Optimize your assay to reduce background noise. This may involve washing cells thoroughly before adding reagents or using a more specific detection method. |
Experimental Protocols
Protocol: In Vitro Inhibition of Lipolysis in 3T3-L1 Adipocytes
This protocol provides a general framework for assessing the inhibitory effect of this compound on lipolysis in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound (dissolved in DMSO to make a stock solution)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
BSA (Bovine Serum Albumin, fatty acid-free)
-
Forskolin or Isoproterenol (lipolysis inducers)
-
Glycerol or Free Fatty Acid Assay Kit
Procedure:
-
Cell Culture: Use fully differentiated 3T3-L1 adipocytes (typically 8-12 days post-differentiation).
-
Pre-incubation:
-
Lipolysis Induction:
-
After pre-incubation, add a lipolytic agent such as forskolin (e.g., 10 µM) or isoproterenol (e.g., 10 µM) to the wells (except for the basal lipolysis control).
-
Incubate for 1-3 hours at 37°C.[4]
-
-
Sample Collection:
-
Collect the cell culture medium from each well.
-
-
Quantification of Lipolysis:
-
Measure the concentration of glycerol or free fatty acids in the collected medium using a commercially available kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the glycerol or free fatty acid release to the protein content of the cells in each well.
-
Compare the results from this compound-treated wells to the vehicle control to determine the extent of inhibition.
-
Visualizations
Signaling Pathway of Lipolysis
Caption: The lipolytic cascade showing the sequential breakdown of triglycerides and the inhibitory action of this compound on ATGL.
Experimental Workflow for Troubleshooting
Caption: A logical workflow to troubleshoot failed this compound experiments.
References
- 1. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. apexbt.com [apexbt.com]
- 5. xcessbio.com [xcessbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound | Lipase | TargetMol [targetmol.com]
- 14. abcam.com [abcam.com]
Optimizing incubation time for Atglistatin in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Atglistatin in in vitro experiments. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your research.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of lipolysis | Suboptimal this compound concentration: The concentration of this compound may be too low to effectively inhibit adipose triglyceride lipase (ATGL) in your specific cell type. | Perform a dose-response experiment to determine the optimal concentration. Start with a range of concentrations around the reported IC50 of ~0.7 μM and extend up to 50 μM.[1][2][3] |
| Insufficient incubation time: The duration of this compound treatment may not be long enough to observe a significant effect. | Optimize the incubation time by performing a time-course experiment. Depending on the cell type and the specific assay, incubation times can range from 2 to 36 hours.[4][5][6] | |
| Species-specific differences in ATGL: this compound has been shown to be less effective at inhibiting human ATGL compared to murine ATGL.[7] | If working with human cells, you may need to use a higher concentration of this compound or consider alternative inhibitors. | |
| This compound degradation: this compound may not be stable in your cell culture medium over long incubation periods. | Prepare fresh this compound solutions for each experiment. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. | |
| Inconsistent results between experiments | Variability in this compound solution preparation: Improper dissolution or storage of this compound can lead to inconsistent concentrations. | This compound is typically dissolved in DMSO.[1][2][4] Ensure it is fully dissolved before adding to the culture medium. Store stock solutions at -20°C for up to 6 months or at -80°C for up to 2 years.[2] Avoid repeated freeze-thaw cycles. |
| Cell culture conditions: Variations in cell density, passage number, or serum concentration can affect experimental outcomes. | Maintain consistent cell culture practices. Ensure cells are seeded at a consistent density and use cells within a similar passage number range for all experiments. | |
| Observed cytotoxicity | High this compound concentration: While generally not cytotoxic at concentrations up to 50 μM, some cell lines may be more sensitive.[1][3][4] | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.[1][2][4] |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and competitive inhibitor of adipose triglyceride lipase (ATGL), the rate-limiting enzyme in the hydrolysis of triacylglycerols stored in lipid droplets.[8][9] By inhibiting ATGL, this compound blocks the breakdown of triglycerides into diacylglycerols and fatty acids.[8][9]
Q2: What is the recommended starting concentration and incubation time for this compound in vitro?
A2: The optimal concentration and incubation time are cell-type and assay-dependent. A good starting point for concentration is a range from 1 µM to 50 µM.[1][4] For incubation time, a pilot experiment with time points ranging from 2 to 24 hours is recommended. For example, in AML-12 mouse hepatocytes, a 2-hour incubation was sufficient for viability assays, whereas a 36-hour incubation was used to observe effects on autophagy gene expression in primary hepatocytes.[4][5][6]
Q3: How does this compound affect autophagy?
A3: this compound has been shown to inhibit autophagy. Inhibition of ATGL activity can lead to a reduction in the expression of autophagy-related genes and a decrease in the formation of LC3 puncta, which are markers of autophagosome formation.[5][6] This can result in an accumulation of p62, a protein that is degraded by autophagy.[5][6]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to make a stock solution.[1][2][4] For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C for up to 6 months or -80°C for up to 2 years.[2] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration.
Q5: Is this compound cytotoxic?
A5: this compound is generally reported to have no significant cytotoxicity at concentrations up to 50 μM in various cell lines, including AML-12 murine hepatocytes.[1][3][4] However, it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions to rule out any potential toxic effects.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using Western Blot for LC3-II
Objective: To determine the effective concentration of this compound for inhibiting autophagy by measuring the levels of LC3-II protein.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 50 μM) for a predetermined incubation time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for LC3-II and β-actin. Normalize the LC3-II signal to the β-actin signal. The lowest concentration that shows a significant reduction in the LC3-II/LC3-I ratio or an accumulation of LC3-II (due to blocked autophagic flux) can be considered optimal.
Protocol 2: Time-Course Analysis of this compound's Effect on p62 Levels
Objective: To determine the optimal incubation time for this compound treatment by measuring the accumulation of p62 protein.
Materials:
-
Same as Protocol 1, but with a primary antibody against p62/SQSTM1.
Procedure:
-
Cell Seeding: Seed cells in multiple 6-well plates as described in Protocol 1.
-
This compound Treatment: Treat the cells with a predetermined optimal concentration of this compound (from Protocol 1) for different durations (e.g., 0, 2, 4, 8, 12, 24 hours). Include a vehicle control for each time point.
-
Cell Lysis and Western Blotting: Follow the steps for cell lysis, protein quantification, and western blotting as described in Protocol 1, but use a primary antibody against p62.
-
Data Analysis: Quantify the band intensities for p62 and the loading control. Normalize the p62 signal. The time point at which a significant accumulation of p62 is observed indicates the optimal incubation time.
Visualizations
Caption: this compound inhibits ATGL, blocking the breakdown of triglycerides and impacting autophagy.
Caption: Workflow for optimizing this compound incubation time and concentration in vitro.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Lipase | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ATGL promotes autophagy/lipophagy via SIRT1 to control hepatic lipid droplet catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New this compound closely related analogues: Synthesis and structure-activity relationship towards adipose triglyceride lipase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Atglistatin and Orlistat: Mechanism of Action and Experimental Insights
For researchers in metabolic diseases and drug development, understanding the precise mechanisms of lipolytic inhibitors is paramount. This guide provides a detailed, data-driven comparison of Atglistatin and Orlistat, two lipase inhibitors with fundamentally different targets and modes of action. While Orlistat is an established therapeutic for obesity management, this compound serves as a critical research tool for dissecting intracellular lipid metabolism.
At a Glance: Key Differentiators
| Feature | This compound | Orlistat |
| Primary Target | Adipose Triglyceride Lipase (ATGL/PNPLA2) | Gastric and Pancreatic Lipases |
| Location of Action | Intracellular (primarily adipocytes, liver) | Gastrointestinal (GI) Tract Lumen |
| Physiological Effect | Inhibits mobilization of stored triglycerides (lipolysis) | Inhibits absorption of dietary triglycerides |
| Mechanism | Competitive Inhibition | Covalent, slow-reversible inhibition of the active site serine |
| Primary Use | Pre-clinical research tool (murine-specific) | FDA-approved for obesity management |
Quantitative Comparison of Inhibitory Potency
The efficacy of these inhibitors is best understood through their quantitative inhibitory constants. This compound is a potent and selective inhibitor of murine ATGL, whereas Orlistat demonstrates powerful inhibition against digestive lipases.
| Inhibitor | Target Enzyme | IC50 / Ki Value | Species | Notes |
| This compound | Adipose Triglyceride Lipase (ATGL) | IC50: ~0.7 µM[1][2][3][4] | Murine | Selective for mouse ATGL; does not effectively inhibit human ATGL[5]. |
| Adipose Triglyceride Lipase (ATGL) | Ki: 355 ± 48 nM[6] | Murine | Demonstrates a competitive inhibition mechanism. | |
| Orlistat | Pancreatic Lipase | IC50: 1.3 nM (pIC50: 8.9)[7] | Human | High potency against the primary target for dietary fat digestion. |
| Pancreatic Lipase | IC50: 0.22 µg/mL (~0.44 µM)[1] | Porcine | Value determined using 4-MU oleate as substrate. | |
| Pancreatic Lipase | IC50: 2.73 µg/mL (~5.5 µM)[8] | Porcine | Value determined in a comparative study. | |
| Gastric Lipase | - | Human | Potent inhibitor; acts in concert with pancreatic lipase inhibition.[9][10][11] | |
| Fatty Acid Synthase (FAS) | - | Human | Off-target inhibition of the thioesterase domain.[12] |
Note: IC50 values for Orlistat can vary significantly based on assay conditions, substrate used (e.g., p-nitrophenyl esters vs. triolein), and enzyme source.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and Orlistat lies in their site of action. Orlistat acts externally to prevent nutrient absorption, while this compound acts internally to prevent the mobilization of stored energy.
Orlistat: Blocking Dietary Fat Absorption
Orlistat is a saturated derivative of lipstatin, a natural product of Streptomyces toxytricini.[12][13] It exerts its therapeutic effect locally within the stomach and small intestine.[10][14] There, it forms a stable, covalent bond with the active site serine residue of gastric and pancreatic lipases.[9][13] This acylation inactivates the enzymes, preventing them from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides.[10][13] As a result, approximately 30% of ingested fat passes through the GI tract undigested and is excreted, leading to a caloric deficit.[11][12] Its systemic absorption is minimal.[13]
This compound: Halting Stored Fat Mobilization
This compound is a synthetic small molecule developed as a selective inhibitor of Adipose Triglyceride Lipase (ATGL).[6] ATGL is the rate-limiting enzyme in intracellular lipolysis, the process of breaking down triglycerides stored within cellular lipid droplets.[3] this compound functions as a competitive inhibitor, binding to the enzyme's active site and preventing its interaction with triglycerides.[6] This action blocks the first step of lipolysis—the conversion of triglycerides to diacylglycerols—thereby reducing the release of free fatty acids into circulation.[3] Importantly, studies have shown this compound is highly effective against murine ATGL but fails to inhibit the human ortholog, limiting its use to pre-clinical animal models.[5]
Experimental Protocols
The characterization of these inhibitors relies on robust in vitro and cell-based assays. Below are detailed methodologies representative of those used in the cited literature.
In Vitro Pancreatic Lipase Inhibition Assay (Orlistat)
This assay measures the ability of an inhibitor to block the enzymatic activity of pancreatic lipase on a chromogenic substrate.
-
Objective: To determine the IC50 of Orlistat against porcine pancreatic lipase.
-
Materials:
-
Porcine Pancreatic Lipase (e.g., Sigma Type II)
-
p-Nitrophenyl Butyrate (pNPB) or p-Nitrophenyl Palmitate (pNPP) as substrate
-
Tris-HCl buffer (100 mM, pH 7.0) with 5 mM CaCl2
-
Orlistat (positive control)
-
DMSO (for dissolving compounds)
-
96-well microplate reader
-
-
Procedure:
-
Prepare a stock solution of pancreatic lipase (1 mg/mL) in buffer.
-
Prepare serial dilutions of Orlistat in DMSO, then dilute further in Tris-HCl buffer.
-
In a 96-well plate, add 50 µL of buffer, 20 µL of the Orlistat solution (or vehicle control), and 20 µL of the lipase solution.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate solution (e.g., pNPP in isopropanol).
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C. The rate of p-nitrophenol production is proportional to lipase activity.
-
Calculate the percentage of inhibition for each Orlistat concentration relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Adipocyte Lipolysis Assay (this compound)
This assay measures the effect of an inhibitor on the breakdown of stored triglycerides in differentiated adipocytes, typically by quantifying glycerol or free fatty acid release into the medium.
-
Objective: To measure the inhibitory effect of this compound on stimulated lipolysis in 3T3-L1 adipocytes.
-
Materials:
-
Differentiated 3T3-L1 adipocytes (cultured in 24-well plates)
-
Krebs-Ringer-HEPES (KRH) buffer containing 2% fatty acid-free BSA
-
Forskolin or Isoproterenol (lipolysis-stimulating agents)
-
This compound
-
Glycerol and/or Free Fatty Acid quantification kits (commercial)
-
-
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Wash the mature adipocytes twice with warm PBS.
-
Pre-incubate the cells for 1-2 hours in KRH buffer containing the desired concentrations of this compound or vehicle (DMSO).
-
To induce lipolysis, add a stimulating agent (e.g., 10 µM Forskolin) to the wells (except for basal controls) and incubate at 37°C for 1-2 hours.[15]
-
After incubation, carefully collect the culture medium from each well.
-
Quantify the concentration of glycerol and/or free fatty acids in the collected medium using a commercial colorimetric or fluorometric assay kit, following the manufacturer's instructions.
-
In parallel, lyse the cells in each well to determine the total protein content.
-
Normalize the amount of glycerol/FFA released to the total protein content in the corresponding well.
-
Calculate the percentage inhibition of stimulated lipolysis by comparing the normalized release in this compound-treated wells to the vehicle-treated stimulated wells.
-
Conclusion
This compound and Orlistat, while both classified as lipase inhibitors, operate in distinct biological contexts and serve different purposes. Orlistat is a peripherally acting anti-obesity drug that prevents the absorption of dietary fat in the gut. Its mechanism is well-characterized, involving the covalent inactivation of digestive lipases. In contrast, this compound is a valuable research tool that allows for the specific, competitive inhibition of intracellular ATGL, the gatekeeper of stored fat mobilization. Its species-specificity for murine ATGL highlights the subtle but critical structural differences between enzyme orthologs and underscores the importance of validating inhibitors against human targets for translational research. For scientists in the field, a clear understanding of these differences is essential for designing experiments and interpreting data related to lipid metabolism and its pharmacological modulation.
References
- 1. Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orlistat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Potential pancreatic lipase inhibitory activity of an endophytic Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Orlistat - Wikipedia [en.wikipedia.org]
- 13. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of Basal and Forskolin-stimulated Lipolysis in Inguinal Adipose Fat Pads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Atglistatin vs. Other Lipase Inhibitors: A Comparative Selectivity Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research and therapeutic development, lipase inhibitors are critical tools for dissecting lipid metabolism and for their potential in treating diseases like obesity, metabolic syndrome, and cancer. Adipose Triglyceride Lipase (ATGL) has emerged as a key therapeutic target due to its rate-limiting role in the hydrolysis of stored triglycerides. This guide provides a detailed comparison of Atglistatin, a selective ATGL inhibitor, with other lipase inhibitors, focusing on selectivity, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Targets
This compound is a potent and highly selective competitive inhibitor of murine Adipose Triglyceride Lipase (ATGL).[1][2][3] It specifically targets ATGL, the enzyme responsible for the initial step of triglyceride breakdown into diacylglycerol.[4] It is crucial to note that while highly effective against the mouse enzyme, this compound shows negligible activity against human ATGL, making it an excellent tool for preclinical animal studies but not for direct clinical application.[5][6]
Orlistat , commercially known as Xenical® and Alli®, is a potent, irreversible inhibitor of both gastric and pancreatic lipases.[7] It forms a covalent bond with the serine residue at the active site of these enzymes in the gastrointestinal tract, thereby preventing the hydrolysis of dietary triglycerides and reducing fat absorption.[5] Its action is primarily localized to the gut, with minimal systemic absorption.[7] While its main targets are gastrointestinal lipases, studies have shown it also efficiently inhibits other lipases, including murine ATGL and hormone-sensitive lipase (HSL).[5]
Selectivity Profile: A Quantitative Comparison
The efficacy and potential side effects of a lipase inhibitor are largely dictated by its selectivity. The following table summarizes the inhibitory concentrations (IC50) of this compound and Orlistat against a panel of key metabolic lipases.
| Inhibitor | Target Lipase | Species | IC50 / Kᵢ | Reference |
| This compound | ATGL | Murine | 0.7 µM (IC50) / 0.355 µM (Kᵢ) | [1][2] |
| ATGL | Human | >10% inhibition at 200 µM | [5][6] | |
| HSL | Murine | No significant inhibition at 100 µM | [2] | |
| MGL | Murine | No significant inhibition at 100 µM | [2] | |
| Pancreatic Lipase | - | No significant inhibition at 100 µM | [2] | |
| Lipoprotein Lipase | - | No significant inhibition at 100 µM | [2] | |
| Orlistat | Pancreatic Lipase | Porcine | 190 nM (IC50) | [8] |
| Pancreatic Lipase | Porcine | ~12.4 - 17.0 µM (IC50)¹ | [2][6] | |
| Gastric Lipase | Human | Potent Inhibition | [9] | |
| ATGL | Murine | Efficiently Inhibits (IC50 not specified) | [5] | |
| HSL | Murine | Efficiently Inhibits (IC50 not specified) | [5] | |
| DAGLα | Human | Efficiently Inhibits (IC50 not specified) | [5] | |
| MAGL | Human | Efficiently Inhibits (IC50 not specified) | [5] |
¹IC50 values were converted from µg/mL to µM based on Orlistat's molecular weight of 495.7 g/mol .
Key Experimental Protocols
The data presented above is derived from various established experimental assays. Below are detailed protocols for key methods used to assess lipase inhibitor selectivity.
In Vitro Lipase Activity Assay (Radiometric)
This method is a gold standard for quantifying lipase activity by measuring the release of radiolabeled fatty acids from a triglyceride substrate.
-
Principle: Lipase activity is determined by measuring the release of [³H]-oleic acid from a radiolabeled triolein substrate.
-
Protocol:
-
Substrate Preparation: A substrate mixture is prepared containing radiolabeled [9,10-³H(N)]-triolein, unlabeled triolein, and phospholipids, which is then emulsified in a buffer (e.g., Tris-HCl) by sonication.
-
Enzyme Source: Lysates from cells or tissues overexpressing the target lipase (e.g., ATGL, HSL) are used as the enzyme source.
-
Inhibition Assay: The enzyme lysate is pre-incubated with various concentrations of the inhibitor (e.g., this compound, Orlistat) or DMSO (vehicle control) for a defined period (e.g., 30 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the radiolabeled substrate emulsion to the enzyme-inhibitor mixture. The reaction is carried out at 37°C for a specific time (e.g., 30-60 minutes).
-
Reaction Termination & Extraction: The reaction is stopped by adding a mixture of methanol/chloroform/heptane and a sodium carbonate/boric acid buffer to partition the phases.
-
Quantification: The mixture is centrifuged to separate the phases. The amount of released [³H]-oleic acid in the upper aqueous phase is quantified by liquid scintillation counting.
-
Data Analysis: Lipase activity is calculated as the amount of released fatty acid per unit time per amount of protein. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Lipase Activity Assay (Colorimetric/Fluorometric)
These assays utilize synthetic substrates that produce a colored or fluorescent product upon cleavage by lipase, offering a higher-throughput alternative to radiometric assays.
-
Principle: The lipase-mediated hydrolysis of a synthetic substrate, such as p-nitrophenyl butyrate (PNPB) or 4-methylumbelliferyl oleate, releases a chromogenic (p-nitrophenol) or fluorogenic (4-methylumbelliferone) product, respectively. The rate of product formation is proportional to the lipase activity.
-
Protocol (using PNPB):
-
Reagents: Porcine pancreatic lipase, p-nitrophenyl butyrate (PNPB) substrate, reaction buffer (e.g., Tris-HCl, pH 7.4), and the test inhibitors are prepared.
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the reaction buffer, lipase enzyme, and varying concentrations of the inhibitor or vehicle control.
-
Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 10 minutes).
-
Reaction Initiation: The reaction is started by adding the PNPB substrate to each well.
-
Measurement: The absorbance of the yellow-colored p-nitrophenol product is measured kinetically at 410 nm using a microplate reader at 37°C.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated relative to the control, and IC50 values are determined.
-
Cell-Based Lipolysis Assay
This assay measures the effect of inhibitors on lipolysis in a more physiologically relevant context using cultured adipocytes.
-
Principle: The release of free fatty acids (FFA) and glycerol from cultured adipocytes (e.g., differentiated 3T3-L1 cells) into the culture medium is measured as an indicator of lipolytic activity.
-
Protocol:
-
Cell Culture: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.
-
Inhibitor Treatment: Differentiated adipocytes are pre-incubated with various concentrations of the lipase inhibitor or vehicle for a set time (e.g., 2 hours).
-
Stimulation of Lipolysis: Lipolysis is stimulated by adding a β-adrenergic agonist like isoproterenol or a cell-permeable cAMP analog to the culture medium, along with the inhibitor.
-
Sample Collection: After a defined incubation period (e.g., 1-2 hours), the culture medium is collected.
-
Quantification: The concentrations of FFA and glycerol in the collected medium are determined using commercially available colorimetric or fluorometric assay kits.
-
Data Analysis: The amount of FFA and glycerol released is normalized to the total cellular protein content. The inhibitory effect is calculated as a percentage of the stimulated control, and IC50 values are determined.
-
Visualizing the Pathways and Processes
To better understand the context of lipase inhibition, the following diagrams illustrate the lipolysis signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Intracellular lipolysis pathway showing the sequential breakdown of triglycerides and the specific inhibitory action of this compound on ATGL.
Caption: A typical experimental workflow for the discovery and characterization of novel lipase inhibitors, from initial screening to in vivo validation.
Conclusion
This guide highlights the distinct selectivity profiles of this compound and Orlistat. This compound stands out as a highly specific research tool for studying the role of murine ATGL in metabolic processes, with its key limitation being its inactivity against the human enzyme.[5][6] In contrast, Orlistat is a broad-spectrum inhibitor of gastrointestinal lipases, approved for clinical use in weight management, which also demonstrates activity against other metabolic lipases.[5][7] The choice of inhibitor is therefore critically dependent on the research or therapeutic goal. For preclinical studies targeting ATGL in mouse models, this compound is an invaluable tool. For applications requiring broad inhibition of dietary fat absorption, Orlistat remains a relevant agent. The development of highly selective inhibitors for human lipases, inspired by the specificity of compounds like this compound, remains a key objective for future therapeutic strategies targeting metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 8. Pancreatic lipase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
Atglistatin: A Guide to Validating its Specificity for Adipose Triglyceride Lipase in Knockout Models
For researchers, scientists, and drug development professionals, establishing the precise target of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of Atglistatin, a known inhibitor of Adipose Triglyceride Lipase (ATGL), and its alternatives, with a focus on validating its specificity using ATGL knockout models. The information herein is supported by experimental data and detailed protocols to aid in the design and interpretation of related studies.
Comparative Analysis of ATGL Inhibitors
This compound has emerged as a valuable tool for studying the role of ATGL in lipid metabolism. Its specificity is a critical aspect of its utility. The following table summarizes the quantitative data on this compound and compares it with other lipase inhibitors.
| Inhibitor | Target(s) | Species Specificity | IC50 Value | Key Findings in Knockout Models |
| This compound | ATGL | Mouse [1] | ~0.7 µM [2][3][4][5] | Inhibits up to 78% of triglyceride (TG) hydrolase activity in wild-type mouse white adipose tissue (WAT) lysates. In ATGL-knockout (ko) WAT lysates, where TG hydrolase activity is already reduced by ~70%, this compound has only a moderate effect on the residual activity.[2][6] This residual activity is largely attributed to Hormone-Sensitive Lipase (HSL).[2] |
| NG-497 | ATGL | Human and Non-human primate [7][8] | Not specified in search results | A selective inhibitor for human ATGL, developed as this compound shows poor inhibition of the human ortholog.[1] |
| Orlistat | Pan-lipase inhibitor (including ATGL and HSL)[9] | Broad | 122 ng/ml for pancreatic lipase[10] | A general lipase inhibitor, it can be used as a control to compare the effects of a specific ATGL inhibitor like this compound. |
Signaling Pathway and Experimental Validation
To understand the role of this compound, it is essential to visualize the lipolytic pathway and the experimental workflow for validating its specificity.
Lipolysis Signaling Pathway
The breakdown of triglycerides is a multi-step process initiated by ATGL. This compound specifically blocks this first, rate-limiting step.
Caption: The lipolytic cascade showing the sequential breakdown of triglycerides and the specific inhibitory action of this compound on ATGL.
Experimental Workflow for Specificity Validation
The use of ATGL knockout models is the gold standard for confirming the specificity of an inhibitor. The following workflow outlines the key experimental steps.
Caption: Experimental workflow for validating this compound's specificity using wild-type and ATGL-knockout mouse models.
Experimental Protocols
A detailed protocol for the key experiment to validate this compound's specificity is provided below.
Triglyceride (TG) Hydrolase Activity Assay
This assay measures the rate of triglyceride breakdown by quantifying the release of radiolabeled fatty acids.
Materials:
-
White Adipose Tissue (WAT) from wild-type and ATGL-knockout mice
-
Lysis Buffer: 100 mM potassium phosphate buffer
-
Substrate Mixture:
-
[9,10-³H(N)]-triolein (radiolabeled)
-
Non-radiolabeled triolein
-
Phosphatidylcholine/phosphatidylinositol (3:1, w/w)
-
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Fatty acid extraction solution
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Tissue Lysates:
-
Homogenize WAT from both wild-type and ATGL-knockout mice in ice-cold lysis buffer.
-
Centrifuge the homogenates to remove cell debris and collect the supernatant (lysate).
-
Determine the protein concentration of the lysates.
-
-
Assay Setup:
-
Prepare a reaction mixture containing 100 µg of protein lysate in 100 µl of lysis buffer.
-
Add varying concentrations of this compound (or DMSO for control) to the reaction mixtures and pre-incubate.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 100 µl of the TG substrate mixture to each reaction. The final substrate concentration should contain a known amount of triolein and a specific activity of [³H]triolein.[2]
-
Incubate the reaction mixtures for a defined period (e.g., 60 minutes) at 37°C with shaking.
-
-
Fatty Acid Extraction and Quantification:
-
Stop the reaction by adding a fatty acid extraction solution.
-
Vortex and centrifuge to separate the phases.
-
Collect an aliquot of the aqueous phase containing the released [³H]-fatty acids.
-
-
Measurement:
-
Add the aqueous aliquot to a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the TG hydrolase activity as the amount of released fatty acids per unit of time per mg of protein.
-
Determine the percentage of inhibition by this compound at each concentration for both wild-type and ATGL-ko lysates.
-
Compare the dose-dependent inhibition curves between the two genotypes to confirm that the inhibitory effect of this compound is significantly reduced or absent in the absence of ATGL.
-
Conclusion
The validation of this compound's specificity in ATGL knockout models provides robust evidence for its targeted action. The experimental data clearly demonstrates that this compound's inhibitory effects on triglyceride hydrolysis are primarily mediated through its interaction with ATGL. For researchers investigating lipid metabolism and related diseases, this compound serves as a potent and specific tool for dissecting the physiological and pathophysiological roles of ATGL. The provided protocols and comparative data offer a framework for the rigorous evaluation of this and other small molecule inhibitors.
References
- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 2. Adipose triglyceride lipase is a TG hydrolase of the small intestine and regulates intestinal PPARα signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. img.abclonal.com [img.abclonal.com]
- 5. This compound | Lipase | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of adipose triglyceride lipase (ATGL) by the putative tumor suppressor G0S2 or a small molecule inhibitor attenuates the growth of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adipose triglyceride lipase plays a key role in the supply of the working muscle with fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3817838A - Method of detecting and measuring lipase activity - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Atglistatin: A Highly Selective Inhibitor of Adipose Triglyceride Lipase with Minimal Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. Atglistatin, a potent inhibitor of adipose triglyceride lipase (ATGL), has emerged as a valuable tool for studying lipid metabolism. This guide provides a comparative analysis of this compound's cross-reactivity with other key metabolic lipases, supported by experimental data and detailed protocols.
This compound is a cell-permeable, competitive inhibitor of murine adipose triglyceride lipase (ATGL), the rate-limiting enzyme in the hydrolysis of triacylglycerols stored in cellular lipid droplets.[1][2] It exhibits a high degree of selectivity for ATGL, with an in vitro IC50 value of approximately 0.7 µM.[1][2][3][4][5][6] Notably, this compound's inhibitory action is specific to the murine form of the enzyme and it does not inhibit human ATGL.[7][8][9] This species-specificity is a critical consideration for researchers designing experiments involving human cell lines or clinical applications.
Comparative Inhibitory Activity of this compound
Extensive studies have demonstrated this compound's minimal cross-reactivity against a panel of other important lipases involved in lipid metabolism. This high selectivity is a key advantage, ensuring that observed effects can be confidently attributed to the inhibition of ATGL.
| Lipase | This compound IC50 | Species Specificity |
| Adipose Triglyceride Lipase (ATGL) | ~0.7 µM | Murine |
| Hormone-Sensitive Lipase (HSL) | >100 µM | No significant inhibition observed |
| Monoglyceride Lipase (MGL) | >100 µM | No significant inhibition observed |
| Pancreatic Lipase | >100 µM | No significant inhibition observed |
| Lipoprotein Lipase | >100 µM | No significant inhibition observed |
| PNPLA6 (Patatin-like phospholipase domain-containing protein 6) | >100 µM | No significant inhibition observed |
| PNPLA7 (Patatin-like phospholipase domain-containing protein 7) | >100 µM | No significant inhibition observed |
| Human ATGL | No Inhibition | Ineffective against the human enzyme |
This table summarizes the inhibitory concentration (IC50) of this compound against various lipases. Data compiled from multiple sources.[8][9][10]
The data clearly indicates that this compound is highly selective for murine ATGL, with negligible inhibitory activity against other key lipases even at concentrations exceeding 100 µM. This makes it a precise tool for dissecting the role of ATGL in metabolic pathways in murine models.
Experimental Protocols
The determination of lipase inhibition by this compound typically involves a robust and well-established in vitro assay.
Key Experimental Protocol: In Vitro Lipase Inhibition Assay
This protocol outlines the fundamental steps for assessing the inhibitory effect of this compound on lipase activity.
1. Preparation of Lipase Source:
- Lysates from tissues (e.g., white adipose tissue) or cells overexpressing the target lipase are prepared.[10] For ATGL activity, co-expression with its co-activator, CGI-58, is often employed.[10]
2. Substrate Preparation:
- A substrate mix containing a radiolabeled triacylglycerol, such as [9,10-³H(N)]-triolein, is emulsified in a suitable buffer (e.g., potassium phosphate buffer) with phospholipids.[2][4][5][6][10]
3. Inhibition Assay:
- The lipase preparation is pre-incubated with varying concentrations of this compound (or vehicle control, typically DMSO) for a defined period (e.g., 20 minutes) at 37°C.[10]
- The enzymatic reaction is initiated by adding the radiolabeled substrate.
- The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 37°C with shaking.
4. Quantification of Fatty Acid Release:
- The reaction is terminated by adding a stop solution (e.g., a mixture of methanol, chloroform, and heptane).[10]
- Liberated radiolabeled fatty acids are extracted and quantified using liquid scintillation counting.[2][4][5][6][10]
5. Data Analysis:
- The percentage of inhibition is calculated by comparing the fatty acid release in the presence of this compound to the vehicle control.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the lipolytic pathway targeted by this compound and the general workflow for assessing its cross-reactivity.
Caption: The lipolytic cascade and the specific inhibitory action of this compound on ATGL.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Lipase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Adipose Triglyceride Lipase in Hepatic Physiology and Pathophysiology [mdpi.com]
- 10. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
Atglistatin's Efficacy as an ATGL Inhibitor: A Comparative Review of Reproducibility
Atglistatin has emerged as a potent and selective inhibitor of adipose triglyceride lipase (ATGL), the rate-limiting enzyme in the hydrolysis of triglycerides. Its efficacy in reducing fatty acid mobilization has been demonstrated across multiple preclinical studies, positioning it as a valuable tool for investigating lipid metabolism and a potential therapeutic agent for metabolic disorders. This guide provides a comparative analysis of the reported effects of this compound across different studies, with a focus on the reproducibility of its inhibitory action, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound's Inhibitory Effects
The inhibitory potency of this compound against murine ATGL has been consistently reported across several studies, with slight variations inherent to different experimental setups. The key quantitative metrics are summarized below. A significant finding is that this compound is a potent inhibitor of mouse ATGL but is largely ineffective against human ATGL[1][2].
| Parameter | Reported Value | Species | Experimental System | Reference |
| IC50 | 0.7 µM | Mouse | In vitro enzyme assay | [3][4][5][6] |
| Ki | 355 ± 48 nM | Mouse | In vitro enzyme assay | [7] |
| Inhibition of WAT TG Hydrolase Activity | Up to 78% | Mouse | White Adipose Tissue (WAT) lysates | [4] |
| Reduction in Basal Fatty Acid Release | Up to 64% | Mouse | WAT organ cultures | [7] |
| Reduction in Basal Glycerol Release | Up to 43% | Mouse | WAT organ cultures | [7] |
| Reduction in Plasma Fatty Acids (in vivo) | Up to 50% | Mouse | Oral gavage in C57Bl/6J mice | [5][7] |
| Reduction in Plasma Glycerol (in vivo) | Up to 62% | Mouse | Oral gavage in C57Bl/6J mice | [7] |
| Reduction in Plasma Triglycerides (in vivo) | 43% | Mouse | Intraperitoneal injection | [4][5] |
| Inhibition of human ATGL | ~10% at 200 µM | Human | In vitro enzyme assay | [2] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize the lipolysis pathway it targets and the general workflow of the experiments used to characterize its effects.
Caption: The lipolysis pathway in adipocytes. This compound competitively inhibits ATGL.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Focus Biomolecules [mayflowerbio.com]
- 7. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
Atglistatin's Dichotomous Activity: A Comparative Guide to its Effects on Human versus Murine ATGL
For Immediate Release
This guide provides a comprehensive comparison of the inhibitory effects of Atglistatin on human and murine adipose triglyceride lipase (ATGL), the rate-limiting enzyme in the hydrolysis of triglycerides. The data presented herein, compiled from multiple independent studies, highlights a stark species-specific difference in this compound's efficacy, a critical consideration for researchers in metabolic diseases, oncology, and related fields. While a potent tool for studying lipid metabolism in mice, its direct translational application to human therapeutics is limited.
Quantitative Data Summary: this compound Inhibition
This compound demonstrates a significant disparity in its ability to inhibit murine ATGL versus human ATGL. The following table summarizes the key quantitative findings from in vitro and cell-based assays.
| Parameter | Murine ATGL | Human ATGL | Source |
| IC50 | ~0.7 µM | Ineffective | [1][2][3] |
| Inhibition Constant (Ki) | ~355 nM | Not Applicable | [4] |
| Mechanism of Action | Competitive | Not Applicable | [4][5] |
| Inhibition of TG Hydrolase Activity (in vitro, 200 µM this compound) | ~95% | ~10% | [6] |
| Inhibition of Fatty Acid Release (Cell-Based) | ~98% (3T3-L1 adipocytes, 50 µM) | No significant inhibition (SGBS adipocytes) | [6] |
Comparative Efficacy and Mechanism
The experimental data unequivocally show that this compound is a potent and selective inhibitor of murine ATGL, acting through a competitive mechanism.[4][5] It effectively blocks the release of fatty acids from murine adipocytes and white adipose tissue organ cultures.[2][4][6] This potent inhibition in mice leads to significant systemic metabolic benefits in preclinical models, including protection from high-fat diet-induced insulin resistance and non-alcoholic fatty liver disease (NAFLD).[5][6]
In stark contrast, this compound fails to meaningfully inhibit human ATGL.[5][6][7] Studies using recombinant human ATGL and human Simpson-Golabi-Behmel-Syndrome (SGBS) adipocytes show only negligible inhibition, even at high concentrations.[6] This is particularly noteworthy given the high degree of structural similarity between the murine and human enzymes, which share approximately 84% amino acid identity in the catalytically crucial patatin domain.[6] Research into chimeric human/mouse ATGL proteins has revealed that the amino acid sequence between residues 1 and 158 is the primary determinant of this species selectivity.[7]
Signaling Pathway and Experimental Workflow Visualizations
To clarify the processes discussed, the following diagrams illustrate the lipolytic pathway and the experimental workflows used to assess this compound's activity.
Caption: The canonical lipolysis pathway in adipocytes, highlighting this compound's inhibitory action on murine ATGL.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Measurement of lipase activities in the presence of different inhibitors [bio-protocol.org]
- 4. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Atglistatin vs. HSL Inhibitors: A Comparative Analysis for Researchers
A deep dive into the specifics of two key classes of lipolysis inhibitors, providing researchers with the data and protocols needed to make informed decisions for their metabolic research.
In the intricate landscape of lipid metabolism, the precise control of lipolysis—the breakdown of triglycerides—is paramount. Dysregulation of this process is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Consequently, the enzymes governing lipolysis, primarily Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL), have emerged as critical targets for therapeutic intervention. This guide provides a detailed comparative analysis of Atglistatin, a selective ATGL inhibitor, and prominent HSL inhibitors, offering a comprehensive resource for researchers and drug development professionals.
Performance and Specificity: A Quantitative Comparison
The efficacy and selectivity of a pharmacological inhibitor are critical determinants of its utility in research and clinical settings. The following table summarizes the key quantitative data for this compound and selected HSL inhibitors, highlighting their potency and target specificity.
| Inhibitor | Target | Species Specificity | IC50 | Key Findings |
| This compound | Adipose Triglyceride Lipase (ATGL) | Mouse selective | 0.7 µM (for mouse ATGL) | Highly selective for mouse ATGL; shows minimal inhibition of human ATGL and other lipases such as HSL and pancreatic lipase.[1][2] In mouse models, it effectively reduces fatty acid and glycerol release.[1][3] |
| NG-497 | Adipose Triglyceride Lipase (ATGL) | Human and non-human primate selective | ~1.5 µM (in human adipocytes) | A potent inhibitor of human ATGL, with little to no activity against mouse ATGL.[4][5] It effectively abolishes hormone-stimulated fatty acid release in human adipocytes.[4] |
| Hi 76-0079 | Hormone-Sensitive Lipase (HSL) | Human, Mouse | 184 nM (for HSL) | A potent and selective inhibitor of HSL.[6] When used in combination with this compound, it leads to a near-complete blockade of triglyceride hydrolase activity in mouse adipose tissue, demonstrating the distinct roles of ATGL and HSL.[1][3][6] |
| CAY10499 | Hormone-Sensitive Lipase (HSL) and other lipases | Human | 90 nM (for HSL) | A potent HSL inhibitor, but also shows inhibitory activity against other lipases, indicating a broader specificity profile compared to Hi 76-0079. |
Unraveling the Mechanism: The Lipolysis Signaling Pathway
The breakdown of triglycerides into fatty acids and glycerol is a multi-step process tightly regulated by a complex signaling cascade. Understanding this pathway is crucial for contextualizing the action of inhibitors like this compound and those targeting HSL.
Hormonal stimuli, such as catecholamines, bind to β-adrenergic receptors on the adipocyte surface, activating a signaling cascade that leads to the phosphorylation and activation of both ATGL and HSL. ATGL catalyzes the initial step, hydrolyzing triglycerides to diglycerides. HSL then acts on diglycerides to produce monoglycerides, which are further broken down by monoglyceride lipase (MGL) to release free fatty acids and glycerol. This compound specifically blocks the action of ATGL, while HSL inhibitors target the subsequent step in this cascade.
Experimental Protocols: A Guide to Key Assays
Reproducible and reliable experimental data are the bedrock of scientific advancement. This section provides detailed methodologies for the key in vitro and in vivo assays used to characterize and compare lipolysis inhibitors.
In Vitro Lipase Activity Assay
This assay directly measures the enzymatic activity of lipases and is crucial for determining the IC50 of inhibitors.
Objective: To quantify the inhibition of ATGL or HSL activity by a test compound.
Principle: The assay measures the release of radioactively labeled fatty acids from a triglyceride substrate.
Procedure:
-
Substrate Preparation: Prepare a substrate mixture containing radiolabeled triolein (e.g., [9,10-³H(N)]-triolein), unlabeled triolein, and phosphatidylcholine/phosphatidylinositol, emulsified in a suitable buffer.
-
Enzyme Preparation: Use cell lysates overexpressing the target lipase (e.g., mouse ATGL, human HSL) or purified recombinant enzyme.
-
Inhibition Assay:
-
Pre-incubate the enzyme preparation with varying concentrations of the inhibitor (e.g., this compound, Hi 76-0079) or vehicle (DMSO) for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the radiolabeled substrate emulsion.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
-
Extraction and Quantification:
-
Stop the reaction by adding a mixture of methanol/chloroform/heptane and a sodium carbonate/boric acid buffer to partition the phases.
-
Vortex and centrifuge to separate the aqueous and organic phases.
-
The released radiolabeled fatty acids will be in the upper aqueous phase.
-
Quantify the radioactivity in an aliquot of the aqueous phase using liquid scintillation counting.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cellular Lipolysis Assays: Free Fatty Acid (FFA) and Glycerol Release
These assays assess the effect of inhibitors on lipolysis in a more physiologically relevant cellular context.
Objective: To measure the release of FFAs and glycerol from cultured adipocytes (e.g., 3T3-L1 or primary adipocytes) in the presence of an inhibitor.
Procedure:
-
Cell Culture and Differentiation: Culture pre-adipocytes to confluence and differentiate them into mature adipocytes using a standard differentiation cocktail.
-
Inhibitor Treatment:
-
Pre-incubate the differentiated adipocytes with varying concentrations of the inhibitor or vehicle in a serum-free medium containing fatty acid-free BSA for a specified time (e.g., 1-2 hours).
-
-
Stimulation of Lipolysis:
-
Stimulate lipolysis by adding a β-adrenergic agonist (e.g., isoproterenol or forskolin) to the medium.
-
Incubate for a defined period (e.g., 1-3 hours) at 37°C.
-
-
Sample Collection: Collect the cell culture medium at the end of the incubation period.
-
Quantification:
-
FFA Measurement: Use a commercial colorimetric or fluorometric assay kit to determine the concentration of FFAs in the collected medium.
-
Glycerol Measurement: Use a commercial colorimetric or fluorometric assay kit to determine the concentration of glycerol in the medium.
-
-
Data Analysis: Normalize the FFA and glycerol release to the total protein content of the cells in each well. Calculate the percentage of inhibition compared to the stimulated control and determine the IC50 values.
In Vivo Assessment of Lipolysis in Mice
Animal models are indispensable for evaluating the physiological effects of lipolysis inhibitors.
Objective: To determine the in vivo efficacy of an inhibitor in reducing plasma levels of FFAs and glycerol in mice.
Procedure:
-
Animal Model: Use an appropriate mouse model, such as wild-type C57BL/6J mice.
-
Inhibitor Administration: Administer the inhibitor (e.g., this compound dissolved in olive oil) or vehicle to the mice via oral gavage or intraperitoneal injection.
-
Fasting and Stimulation (Optional): Mice can be fasted to induce a lipolytic state. To assess stimulated lipolysis, a β3-adrenergic agonist can be administered.
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at various time points after inhibitor administration.
-
Plasma Analysis:
-
Separate the plasma by centrifugation.
-
Measure the concentrations of FFAs and glycerol in the plasma using commercial assay kits.
-
-
Data Analysis: Compare the plasma FFA and glycerol levels in the inhibitor-treated group to the vehicle-treated control group at each time point.
Visualizing the Experimental Approach
A clear understanding of the experimental workflow is essential for designing and interpreting studies on lipolysis inhibitors.
This workflow outlines the typical progression from initial in vitro screening of inhibitors against the purified enzyme to their evaluation in a cellular context and finally to in vivo studies in animal models to assess their physiological effects.
Conclusion
The selective inhibition of ATGL by compounds like this compound and the targeting of HSL by inhibitors such as Hi 76-0079 provide powerful tools for dissecting the intricate roles of these key lipolytic enzymes. The species-specific nature of some of these inhibitors, particularly this compound and NG-497, underscores the importance of selecting the appropriate compound for the chosen experimental model. By providing detailed quantitative data, experimental protocols, and clear visualizations of the underlying pathways and workflows, this guide aims to empower researchers to effectively utilize these valuable pharmacological tools in their quest to understand and combat metabolic diseases.
References
- 1. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:1469924-27-3 | ATGL inhibitor, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
Validating Atglistatin's In Vivo Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of Atglistatin, a selective inhibitor of adipose triglyceride lipase (ATGL). We will explore experimental data, detail key protocols, and compare this compound with alternative approaches for confirming its interaction with ATGL in a physiological context.
Data Presentation
This compound: In Vitro and In Vivo Efficacy
| Parameter | Value | Species | Reference |
| IC50 (ATGL inhibition) | 0.7 µM | Murine | [1][2] |
| In Vivo Dose (Oral Gavage) | 200 µmol/kg | Murine | [3] |
| In Vivo Effect (Plasma FA reduction) | Up to 50% | Murine | [1][3] |
| In Vivo Effect (Plasma Glycerol reduction) | Up to 62% | Murine | [1][3] |
| In Vivo Effect (Plasma TG reduction) | ~43% | Murine | [1] |
| Tissue Accumulation | Primarily liver and adipose tissue | Murine | [1][3] |
Comparison of Target Validation Methods
| Method | Principle | Pros | Cons |
| This compound Administration | Pharmacological inhibition of ATGL. | Temporal control of inhibition; translatable to therapeutic use. | Potential for off-target effects; species selectivity (less effective on human ATGL).[4][5] |
| ATGL Knockout (Genetic) | Genetic ablation of the ATGL gene. | High target specificity. | Developmental compensation; potential for lethal cardiomyopathy.[4] |
| NG-497 Administration | Pharmacological inhibition of human ATGL. | High potency for human ATGL. | Limited in vivo comparative data against this compound. |
| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzymes. | Direct measurement of enzyme activity in native environment. | Requires specific probes; may not be suitable for all inhibitors. |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein. | Measures direct target binding in cells and tissues. | Can be technically challenging; indirect measure of inhibition. |
Experimental Protocols
In Vivo this compound Administration and Pharmacodynamic Analysis
This protocol describes the validation of this compound's target engagement by measuring its downstream effects on lipid mobilization in vivo.
Workflow:
Caption: Workflow for in vivo validation of this compound's pharmacodynamic effects.
Methodology:
-
Animal Dosing: Fast wild-type C57Bl/6J mice overnight. Administer this compound, dissolved in a vehicle such as olive oil, via oral gavage at a dose of 200 µmol/kg.[3] A control group should receive the vehicle alone.
-
Blood and Tissue Collection: Collect blood samples retro-orbitally at baseline and at specified time points post-administration (e.g., 4, 8, and 12 hours).[3] At the final time point, euthanize the animals and harvest relevant tissues, including liver, white adipose tissue (WAT), brown adipose tissue (BAT), skeletal muscle, and heart.
-
Biochemical Analysis of Plasma: Separate plasma from blood samples. Use commercial kits to measure the concentrations of free fatty acids, glycerol, and triglycerides. A significant reduction in these parameters in the this compound-treated group compared to the control group indicates target engagement.[3]
-
Tissue Triglyceride Measurement: Homogenize harvested tissues and extract lipids using the Folch method. Measure the triglyceride content in the lipid extracts using a commercial kit.[3]
-
Pharmacokinetic Analysis: To correlate the pharmacodynamic effects with drug exposure, quantify the concentration of this compound in plasma and tissue homogenates using liquid chromatography-mass spectrometry (LC-MS).[3]
Lipase Activity Assay
This in vitro assay is crucial for determining the direct inhibitory effect of this compound on ATGL activity.
Methodology:
-
Lysate Preparation: Prepare lysates from tissues (e.g., white adipose tissue) or cells overexpressing ATGL.
-
Substrate Preparation: Prepare a substrate mix containing radiolabeled triolein ([9,10-3H(N)]-triolein).[1]
-
Inhibition Assay: Incubate the lysate with the radiolabeled substrate in the presence of varying concentrations of this compound or a vehicle control (DMSO).
-
Fatty Acid Extraction and Quantification: After the incubation period, extract the liberated radiolabeled fatty acids and quantify them using liquid scintillation counting.[1]
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) - A General Protocol for this compound
CETSA can be adapted to confirm the direct binding of this compound to ATGL in a cellular context.
Workflow:
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line, such as 3T3-L1 adipocytes, that expresses ATGL. Treat the cells with this compound at a desired concentration or with a vehicle control.
-
Heating: Heat the cell suspensions in a PCR cycler or water bath across a range of temperatures to induce thermal denaturation of proteins.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the denatured, aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble ATGL in each sample using quantitative Western blotting with an ATGL-specific antibody. An increase in the thermal stability of ATGL in the presence of this compound (i.e., more soluble ATGL at higher temperatures) confirms direct target engagement.
Activity-Based Protein Profiling (ABPP) - A Conceptual Approach for this compound
ABPP can be employed to assess the on-target and potential off-target activities of this compound in a complex biological sample.
Workflow:
Caption: Conceptual workflow for Activity-Based Protein Profiling (ABPP).
Methodology:
-
In Vivo Treatment and Proteome Preparation: Treat animals with this compound or vehicle. Harvest tissues and prepare proteome lysates.
-
Probe Incubation: Incubate the proteomes with a broad-spectrum, activity-based probe that covalently labels the active site of lipases.
-
Competitive ABPP: In a competitive experiment, pre-incubate the proteome with this compound before adding the probe. This compound binding to ATGL will prevent the probe from labeling the enzyme.
-
Analysis: Separate the labeled proteins by SDS-PAGE and visualize using in-gel fluorescence scanning. A decrease in the labeling of the band corresponding to ATGL in the this compound-treated sample confirms target engagement. For broader profiling, labeled proteins can be identified and quantified by mass spectrometry.
This compound Signaling Pathway and Target Validation Logic
The following diagram illustrates the central role of ATGL in lipolysis and how this compound intervenes, along with the logic for validating its target engagement.
Caption: this compound's mechanism of action and target validation logic.
This guide provides a framework for researchers to design and interpret experiments aimed at validating the in vivo target engagement of this compound. By employing a combination of pharmacodynamic readouts and direct target binding assays, scientists can confidently establish the link between this compound administration and its intended biological effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Development of small molecule inhibitors targeting adipose triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Atglistatin: A Procedural Guide
For researchers, scientists, and drug development professionals handling Atglistatin, a potent and selective inhibitor of adipose triglyceride lipase (ATGL), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information to manage this compound waste safely and effectively, from initial handling to final disposal, aligning with best practices in laboratory safety and chemical management.
Hazard and Safety Summary
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity - oral 4 (H302) | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. |
| Causes skin irritation | Skin irritation 2 (H315) | Wear protective gloves. Wash skin thoroughly after handling. |
| Causes serious eye irritation | Eye irritation 2A (H319) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| May cause respiratory irritation | STOT (single exposure) 3 (H335) | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
This table summarizes key hazard data for this compound based on available Safety Data Sheets.
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in solid form or dissolved in a solvent, requires careful consideration to prevent environmental contamination and ensure personnel safety. The following protocol outlines a general procedure. Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations, as these may vary.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or surplus solid this compound, as well as any lab materials heavily contaminated with the solid compound (e.g., weighing papers, contaminated gloves), in a clearly labeled, sealed container. The container should be designated for "Hazardous Chemical Waste" and should specifically list "this compound."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. The label should indicate "Hazardous Liquid Waste," list "this compound," and specify the solvent(s) used (e.g., DMSO, ethanol).[1] Do not mix with other incompatible waste streams.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
2. Decontamination of Labware:
-
Glassware and other reusable lab equipment that have come into contact with this compound should be decontaminated.
-
A recommended procedure is to rinse the equipment with a suitable solvent in which this compound is soluble, such as ethanol or DMSO.[1]
-
The solvent rinse should be collected as hazardous liquid waste.
-
After the initial solvent rinse, proceed with a standard laboratory washing procedure, such as washing with soap and water.
3. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for hazardous waste disposal.[2]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for hazardous waste disposal.
-
Do not allow spilled material to enter sewers or surface and ground water.
-
The spill area should be decontaminated after the bulk of the material has been removed.
4. Final Disposal:
-
All collected this compound waste must be disposed of through your institution's hazardous waste management program.
-
Do not dispose of this compound down the drain or in regular trash.
-
Ensure all waste containers are properly labeled and sealed before collection by EHS or a licensed hazardous waste disposal contractor.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
This procedural guidance is intended to supplement, not replace, your institution's specific safety and disposal protocols. Always prioritize local regulations and consult with your EHS department to ensure full compliance and safety.
References
Personal protective equipment for handling Atglistatin
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Atglistatin. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1][2]
Summary of Hazards:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Must be worn at all times to protect against splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Inspect gloves for integrity before each use.[1] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid form to avoid inhalation of dust particles. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust when handling the solid form.
-
"Avoid breathing dust/fume/gas/mist/vapors/spray."
-
"Do not ingest, inhale, get in eyes, on skin, or on clothing."[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Consult the product datasheet for specific storage temperatures, which are typically -20°C for long-term stability.[2]
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect solid this compound waste and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a sealed, properly labeled hazardous waste container.
-
General Guidance:
-
Do not dispose of this compound with household garbage.
-
Do not allow the product to enter the sewage system.
-
Disposal must be conducted by a licensed professional waste disposal company and in accordance with all federal, state, and local regulations.
-
Quantitative Data Summary
| Property | Value | Source |
| IC50 (ATGL Inhibition) | ~0.7 µM | MedChemExpress, Selleck Chemicals |
| Molecular Weight | 283.37 g/mol | MedChemExpress |
| Solubility in DMSO | ~25 mg/mL | Cayman Chemical[2] |
| Solubility in Ethanol | ~3 mg/mL | Cayman Chemical[2] |
Experimental Protocols
Lipase Activity Assay
This protocol is a general representation based on commonly cited methodologies for determining the inhibitory effect of this compound on Adipose Triglyceride Lipase (ATGL).
-
Prepare Substrate: A substrate mix containing radiolabeled triolein is prepared.
-
Enzyme Preparation: Lysates from cells overexpressing ATGL or from white adipose tissue are used as the source of the enzyme.
-
Inhibition Assay:
-
The enzyme preparation is incubated with the radiolabeled substrate in the presence of varying concentrations of this compound (dissolved in DMSO) or DMSO alone as a control.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
-
Quantification: The reaction is stopped, and the released radiolabeled fatty acids are extracted and quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Cytotoxicity
This protocol assesses the potential cytotoxic effects of this compound on a cell line, such as AML-12 mouse hepatocytes.[3]
-
Cell Seeding: Plate cells at a density of 1x10^4 cells per well in a 96-well plate and culture for 24 hours.[3]
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO) for a specified duration (e.g., 2 hours).[3] A positive control for cytotoxicity, such as cisplatin, should be included.
-
Incubation: Replace the treatment medium with fresh medium and incubate for the desired time points.[3]
-
MTT Addition: Add Thiazolyl Blue Tetrazolium Bromide (MTT) solution to each well and incubate for 3 hours to allow for the formation of formazan crystals.[3]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 595 nm to determine cell viability.[3]
Visualizations
This compound's Mechanism of Action in the Lipolysis Pathway
Caption: this compound selectively inhibits Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in the hydrolysis of triglycerides.
Experimental Workflow for Assessing this compound's Efficacy
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
